s55746
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H42N4O6/c48-34-15-13-32(14-16-34)47(31-10-2-1-3-11-31)43(50)37-23-39(45-17-7-6-12-38(37)45)35-24-40-41(53-28-52-40)25-36(35)42(49)46-26-30-9-5-4-8-29(30)22-33(46)27-44-18-20-51-21-19-44/h1-5,8-11,13-16,23-25,33,48H,6-7,12,17-22,26-28H2/t33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXJULKGMXJVGI-XIFFEERXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6CC5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6C[C@H]5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448584-12-0 | |
| Record name | S-55746 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448584120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-55746 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W93257I68I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Binding Affinity of S55746 to BCL-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of S55746, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, for its target protein. The document details quantitative binding data, the experimental methodologies used for its determination, and the associated signaling pathways.
Quantitative Binding Affinity Data
This compound, also known as BCL201, demonstrates high-affinity binding to the anti-apoptotic protein BCL-2.[1][2] This interaction is highly selective, with significantly lower affinity for other BCL-2 family members like BCL-XL, and no considerable binding to MCL-1 or BFL-1.[3][4] The binding of this compound to the hydrophobic groove of BCL-2 competitively inhibits the binding of pro-apoptotic proteins, thereby restoring the natural process of apoptosis in cancer cells.[1][5][3][4]
The key binding affinity and functional activity parameters for this compound are summarized in the table below.
| Parameter | Value | Cell/Assay Type | Reference |
| Ki (Inhibition Constant) | 1.3 nM | Cell-free assay | [1][2][3][6] |
| Kd (Dissociation Constant) | 3.9 nM | Not Specified | [2] |
| Selectivity (BCL-2 vs. BCL-XL) | ~70 to 400-fold | Various assays | [1][3][6] |
| IC50 (Cell Viability) | 71.6 nM | RS4;11 cells | [1] |
| IC50 (Cell Viability) | 1.7 µM | H146 cells (BCL-XL dependent) | [1] |
| EC50 (Apoptosis Induction) | 4.4 - 47.2 nM | Primary Chronic Lymphocytic Leukemia (CLL) cells | [3] |
| EC50 (Apoptosis Induction) | 2.5 - 110 nM | Primary Mantle Cell Lymphoma (MCL) cells | [3] |
| EC50 (Apoptosis Induction) | > 3 µM | Platelets (BCL-XL dependent) | [3] |
Experimental Protocols
The determination of this compound's binding affinity and functional characterization involved several key experimental methodologies.
Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) was a primary method used to determine the inhibition constant (Ki) of this compound for BCL-2.[3]
Protocol Outline:
-
Reagents: Recombinant human BCL-2 protein, a fluorescently labeled peptide tracer that binds to the BCL-2 hydrophobic groove (e.g., Fluorescent-PUMA), and this compound.[3]
-
Principle: In solution, the small fluorescent tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger BCL-2 protein, its tumbling is restricted, leading to a high polarization signal.
-
Procedure:
-
A fixed concentration of BCL-2 and the fluorescent tracer are incubated together to form a complex with a high polarization signal.
-
Increasing concentrations of this compound are added to the mixture.
-
This compound competes with the fluorescent tracer for binding to BCL-2. As this compound displaces the tracer, the polarization signal decreases.
-
-
Data Analysis: The decrease in fluorescence polarization is measured, and the data is fitted to a competitive binding model to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) was employed to further characterize the binding interaction between this compound and BCL-2.[3]
Protocol Outline:
-
Immobilization: A BCL-2 family protein (e.g., BCL-2) or a competing peptide (like BIM BH3) is immobilized on the surface of an SPR sensor chip.[3][7]
-
Analyte Injection: A solution containing this compound (the analyte) is flowed over the sensor surface.
-
Binding Measurement: The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Kinetic Analysis: By measuring the association and dissociation rates at various analyte concentrations, the dissociation constant (Kd) can be determined. Competition SPR assays can also be performed where the analyte and a competing ligand are co-injected to determine the inhibition constant (Ki).[7]
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation assays were utilized to confirm the selective disruption of the BCL-2/BAX protein-protein interaction by this compound within a cellular context.[3][8]
Protocol Outline:
-
Cell Treatment: Cells (e.g., RS4;11) are treated with varying concentrations of this compound or a vehicle control.[3]
-
Cell Lysis: The cells are lysed to release cellular proteins while maintaining protein-protein interactions.
-
Immunoprecipitation: An antibody specific to BCL-2 is added to the cell lysate and incubated to form an antibody-BCL-2-BAX complex. This complex is then captured using protein A/G beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of BAX in the immunoprecipitated complex is detected by Western blotting using an anti-BAX antibody.
-
Result Interpretation: A decrease in the amount of co-immunoprecipitated BAX with increasing concentrations of this compound indicates the disruption of the BCL-2/BAX interaction.[3]
Signaling Pathway and Mechanism of Action
This compound functions as a BH3-mimetic, directly targeting the anti-apoptotic protein BCL-2. The binding of this compound to the BH3-binding groove of BCL-2 prevents the sequestration of pro-apoptotic proteins like BAX and BAK. This leads to the activation of the mitochondrial apoptotic pathway.
Caption: Mechanism of this compound-induced apoptosis.
The diagram illustrates that this compound binds to BCL-2, preventing it from inhibiting the pro-apoptotic proteins BAX and BAK.[3][6] This allows BAX and BAK to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. This, in turn, activates caspase-3, resulting in the cleavage of PARP and ultimately, apoptosis.[1][5][3][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
S55746: A Technical Guide to a Potent and Selective BCL-2 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of S55746 (also known as BCL201), a potent, orally active, and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. This document details the mechanism of action, binding affinity, in vitro and in vivo efficacy, and provides detailed experimental protocols for key assays, making it a valuable resource for researchers in oncology and drug development.
Introduction to BCL-2 and the Role of this compound
The B-cell lymphoma 2 (BCL-2) protein is a key regulator of the intrinsic apoptotic pathway.[1] Overexpression of BCL-2 is a well-established mechanism that allows cancer cells to evade apoptosis, contributing to tumorigenesis and resistance to chemotherapy.[2] This makes BCL-2 an attractive therapeutic target in various hematological malignancies.[2] this compound is a novel, orally bioavailable small molecule inhibitor designed to selectively target the BCL-2 protein, thereby restoring the natural process of apoptosis in cancer cells.[2][3]
Mechanism of Action
This compound acts as a BH3-mimetic, occupying the hydrophobic groove of the BCL-2 protein.[2][3] This binding competitively inhibits the interaction between BCL-2 and pro-apoptotic proteins such as BIM, BAX, and BAK.[1] By disrupting this interaction, this compound liberates pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptotic cell death.[3][4] The induction of apoptosis by this compound is dependent on the presence of BAX and BAK proteins.[5]
Quantitative Data
Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to BCL-2 and significant selectivity over other BCL-2 family members, particularly BCL-XL, which is crucial for minimizing off-target effects like thrombocytopenia.[2][3]
| Protein | Binding Affinity (Ki) | Selectivity vs. BCL-2 |
| BCL-2 | 1.3 nM[6] | - |
| BCL-XL | ~70 to 400-fold lower affinity[2] | 70-400x |
| MCL-1 | No significant binding[2][3] | >1000x |
| BFL-1 | No significant binding[2][3] | >1000x |
Table 1: Binding Affinity and Selectivity of this compound
In Vitro Cellular Activity
This compound induces cell death in various hematological cancer cell lines, with potency correlating with BCL-2 dependence.
| Cell Line | Cancer Type | IC50 |
| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 nM[6] |
| Toledo | Diffuse Large B-Cell Lymphoma | 401 nM[7] |
| H146 (BCL-XL dependent) | Small Cell Lung Cancer | 1.7 µM[8] |
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
This compound is also highly effective in inducing apoptosis in primary cancer cells from patients.
| Primary Cancer Cells | EC50 Range (4h treatment) |
| Chronic Lymphocytic Leukemia (CLL) | 4.4 to 47.2 nM[9] |
| Mantle Cell Lymphoma (MCL) | 2.5 to 110 nM (24h treatment)[1] |
Table 3: Ex Vivo Apoptotic Activity of this compound in Primary Patient Samples
In Vivo Antitumor Efficacy
Oral administration of this compound leads to significant tumor growth inhibition and regression in xenograft models of hematological malignancies.
| Xenograft Model | Dose | Treatment Schedule | Outcome |
| RS4;11 | 25, 50, 100 mg/kg | Daily oral gavage for 7 days | Significant, dose-dependent tumor growth inhibition. Complete regression at 100 mg/kg.[7][10] |
| Toledo | 200, 300 mg/kg | 5 times a week for 3 weeks | Significant tumor growth inhibition (13% and 2% T/C, respectively).[7][10] |
Table 4: In Vivo Efficacy of this compound in Xenograft Models
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of this compound to BCL-2 family proteins.
Principle: The assay measures the change in polarization of a fluorescently labeled peptide (e.g., PUMA BH3 peptide) upon binding to a BCL-2 family protein. Unbound peptide tumbles rapidly, resulting in low polarization, while the larger protein-peptide complex tumbles slower, leading to higher polarization. An inhibitor will displace the fluorescent peptide, causing a decrease in polarization.
Protocol:
-
Reagents: Recombinant human BCL-2, BCL-XL, MCL-1, and BFL-1 proteins; Fluorescently labeled PUMA BH3 peptide; this compound in various concentrations.
-
Procedure:
-
Add a fixed concentration of the BCL-2 family protein and the fluorescent PUMA peptide to the wells of a microplate.
-
Add serial dilutions of this compound to the wells.
-
Incubate at room temperature to reach binding equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The Ki value is calculated from the IC50 value obtained from the dose-response curve.[11]
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Principle: The MTT assay measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.
Protocol (MTT):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic or necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., RS4;11 or Toledo) into the flank of immunodeficient mice (e.g., SCID mice).[11]
-
Tumor Growth: Monitor the mice until tumors reach a palpable size.
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound orally at specified doses and schedules. The vehicle control group receives the formulation without the active compound.[11]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.[10]
Visualizations
References
- 1. Evolution of the BCL-2-Regulated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound (BLC201)|CAS 1448584-12-0|DC Chemicals [dcchemicals.com]
- 8. selleckchem.com [selleckchem.com]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
The Role of S55746 in the Mitochondrial Apoptosis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S55746, also known as BCL201, is a potent and selective, orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3] As a BH3 mimetic, this compound selectively binds to the hydrophobic groove of Bcl-2, thereby disrupting the interaction between Bcl-2 and pro-apoptotic proteins.[1][3] This action liberates pro-apoptotic proteins, such as BAX and BAK, leading to their activation and the subsequent initiation of the mitochondrial pathway of apoptosis. Overexpression of Bcl-2 is a known mechanism of cancer cell survival and resistance to chemotherapy, making it a prime therapeutic target in various hematological malignancies.[4] this compound has demonstrated significant pro-apoptotic activity in preclinical models of non-Hodgkin lymphoma and leukemia.[5][6][7]
Mechanism of Action: this compound and the Intrinsic Apoptotic Pathway
The mitochondrial, or intrinsic, pathway of apoptosis is a critical process for cellular homeostasis and is tightly regulated by the Bcl-2 family of proteins. This family includes pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., BAX, BAK, BIM, BID, PUMA). In healthy cells, pro-survival Bcl-2 proteins sequester pro-apoptotic "BH3-only" proteins and the effector proteins BAX and BAK, preventing their activation.
This compound functions as a BH3 mimetic, specifically targeting the BH3-binding groove of Bcl-2.[1] By binding with high affinity to Bcl-2, this compound displaces pro-apoptotic BH3-only proteins.[4] These liberated BH3-only proteins can then directly activate the effector proteins BAX and BAK. Activated BAX and BAK oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[8] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
Cytosolic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5] The pro-apoptotic activity of this compound is dependent on the presence of BAX and BAK.[5]
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Drugs and Clinical Approaches Targeting the Antiapoptotic Protein: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to S55746 (BCL201): A Potent and Selective BCL-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
S55746, also known as BCL201, is a potent, orally bioavailable small molecule that selectively inhibits the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3] Overexpression of BCL-2 is a key mechanism of survival and chemoresistance in various hematological malignancies.[2] this compound acts as a BH3-mimetic, occupying the hydrophobic groove of BCL-2 and thereby preventing its interaction with pro-apoptotic proteins like BAX and BAK.[2][4] This action restores the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells dependent on BCL-2 for survival.[1][2] Preclinical studies have demonstrated the high selectivity of this compound for BCL-2 over other BCL-2 family members such as BCL-XL and MCL-1, which translates to a favorable safety profile, notably the absence of significant thrombocytopenia that can be associated with BCL-XL inhibition.[2][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, along with detailed experimental protocols for its evaluation.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule with the IUPAC name (S)-N-(4-hydroxyphenyl)-3-(6-(3-(morpholinomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzo[d][1][2]dioxol-5-yl)-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide.[1] Its chemical and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound (BCL201)
| Identifier | Value |
| Synonyms | BCL201, S-55746, Servier-1[1][3] |
| CAS Number | 1448584-12-0[1] |
| Molecular Formula | C₄₃H₄₂N₄O₆[1] |
| Molecular Weight | 710.83 g/mol [1] |
| Exact Mass | 710.3104[1] |
| SMILES String | O=C(C1=C2CCCCN2C(C3=C(C(N4CC5=C(C=CC=C5)C[C@H]4CN6CCOCC6)=O)C=C(OCO7)C7=C3)=C1)N(C8=CC=C(O)C=C8)C9=CC=CC=C9[1] |
| InChI Key | VYXJULKGMXJVGI-XIFFEERXSA-N[1] |
Table 2: Physicochemical and ADME Properties of this compound (BCL201)
| Property | Value/Information |
| Appearance | Solid powder[1] |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (100 mg/mL).[6] |
| Oral Bioavailability | Orally active and bioavailable.[2][3] |
| Pharmacokinetics | A Phase I clinical trial showed that food intake increased the AUC and Cmax of this compound.[7] Further detailed ADME parameters such as permeability, plasma protein binding, and metabolic pathways are not extensively detailed in the public domain. |
| Storage | Short term (days to weeks) at 0 - 4 °C; long term (months to years) at -20 °C.[1] |
Mechanism of Action and Biological Activity
This compound is a highly selective inhibitor of the BCL-2 protein. It functions as a BH3-mimetic, binding with high affinity to the hydrophobic groove on the BCL-2 protein surface, a site normally occupied by the BH3 domains of pro-apoptotic proteins.[2][4] By competitively occupying this groove, this compound displaces pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK.[2] This, in turn, results in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, ultimately leading to apoptosis.[1][2]
Table 3: In Vitro Biological Activity of this compound (BCL201)
| Parameter | Target/Cell Line | Value | Assay |
| Ki | BCL-2 | 1.3 nM[6] | Fluorescence Polarization |
| Kd | BCL-2 | 3.9 nM[8] | Surface Plasmon Resonance |
| Selectivity | vs. BCL-XL | ~70 to 400-fold[6] | Various Assays |
| Binding | MCL-1, BFL-1 | No significant binding[6] | Not specified |
| IC₅₀ | RS4;11 (ALL) | 71.6 nM[6] | Cell Viability Assay |
| IC₅₀ | H146 (SCLC, BCL-XL dependent) | 1.7 µM[6] | Cell Viability Assay |
| EC₅₀ | Primary CLL cells | 4.4 to 47.2 nM (4h treatment)[2] | Apoptosis Assay |
| EC₅₀ | Primary MCL cells | 2.5 to 110 nM (24h treatment)[2] | Apoptosis Assay |
Preclinical Efficacy
This compound has demonstrated robust anti-tumor efficacy in preclinical models of hematological malignancies.[2][3] Daily oral administration of this compound in mice bearing xenograft models of acute lymphoblastic leukemia (RS4;11) and diffuse large B-cell lymphoma (Toledo) resulted in significant tumor growth inhibition without causing weight loss or changes in behavior, indicating good tolerability.[2][6] A key advantage of this compound is its selectivity for BCL-2 over BCL-XL, which is crucial for platelet survival.[2] Consequently, this compound does not induce the thrombocytopenia often observed with dual BCL-2/BCL-XL inhibitors.[2]
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity (Ki) Determination
This assay measures the binding of this compound to BCL-2 by competing with a fluorescently labeled BH3 peptide (e.g., PUMA).
Methodology:
-
Reagents: Recombinant human BCL-2 protein, a fluorescently labeled BH3 peptide (e.g., Flu-PUMA), this compound, and assay buffer.
-
Procedure:
-
A fixed concentration of BCL-2 protein and the fluorescently labeled BH3 peptide are incubated together, resulting in a high fluorescence polarization signal.
-
Increasing concentrations of this compound are added to the mixture.
-
As this compound binds to BCL-2, it displaces the fluorescent peptide, causing it to tumble more freely in solution, which leads to a decrease in the fluorescence polarization signal.
-
The Ki is calculated from the IC₅₀ value obtained from the dose-response curve.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).[6]
-
Reagent Addition: Add CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Lyse the cells by mixing on an orbital shaker, followed by an incubation period to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of viable cells against the log concentration of this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound (BCL201) is a promising, orally bioavailable, and selective BCL-2 inhibitor with potent anti-tumor activity in preclinical models of hematological cancers.[2][3] Its high selectivity for BCL-2 spares BCL-XL, thus avoiding the dose-limiting thrombocytopenia associated with earlier generation BH3-mimetics.[2] The data summarized in this guide underscore the potential of this compound as a therapeutic agent for BCL-2-dependent malignancies. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in patients.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCL-201 (this compound) - Chemietek [chemietek.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy of S55746 in Xenograft Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical in vivo efficacy of S55746, a potent and selective BCL-2 inhibitor, in hematological cancer xenograft models. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Findings: this compound Demonstrates Robust Anti-Tumor Activity
This compound, also known as BCL201, is an orally bioavailable small molecule that selectively binds to the hydrophobic groove of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2] This selective inhibition disrupts the protein-protein interactions that prevent the induction of apoptosis in cancer cells dependent on BCL-2 for survival.[3] Preclinical studies have demonstrated its potent anti-tumor efficacy in xenograft models of hematological malignancies, including acute lymphoblastic leukemia and diffuse large B-cell lymphoma.[1][2][4]
Quantitative Efficacy Data
The in vivo anti-tumor effects of this compound have been quantified in two key xenograft models: RS4;11 (acute lymphoblastic leukemia) and Toledo (diffuse large B-cell lymphoma). The data from these studies are summarized below.
Table 1: Anti-Tumor Efficacy of this compound in the RS4;11 Xenograft Model [5]
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (T/C %) at Day 17 | Observations |
| Vehicle | - | Oral Gavage | Daily for 7 days | - | - |
| This compound | 25 | Oral Gavage | Daily for 7 days | 67.1% | Significant tumor growth inhibition (p < 0.05) |
| This compound | 50 | Oral Gavage | Daily for 7 days | 16.3% | Significant tumor growth inhibition (p < 0.001) |
| This compound | 100 | Oral Gavage | Daily for 7 days | -93.8% | Complete tumor regression in all animals |
Table 2: Anti-Tumor Efficacy of this compound in the Toledo Xenograft Model [5][6]
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (T/C %) at Day 21 | Observations |
| Vehicle | - | Oral Gavage | 5 times a week for 3 weeks | - | - |
| This compound | 200 | Oral Gavage | 5 times a week for 3 weeks | 13% | Significant tumor growth inhibition (p < 0.05) |
| This compound | 300 | Oral Gavage | 5 times a week for 3 weeks | 2% | Significant tumor growth inhibition (p < 0.05) |
| ABT-199 | 200 | Oral Gavage | 5 times a week for 3 weeks | Similar to this compound | Comparative efficacy |
Table 3: Pharmacodynamic Effects of this compound in the RS4;11 Xenograft Model [5]
| Treatment Group | Dose (mg/kg) | Parameter Assessed | Time Point | Result |
| Vehicle | - | Caspase-3 Activity | 16 hours post-treatment | Baseline |
| This compound | 25 | Caspase-3 Activity | 16 hours post-treatment | ~11-fold increase vs. vehicle |
| This compound | 100 | Caspase-3 Activity | 16 hours post-treatment | ~28-fold increase vs. vehicle |
| ABT-263 | 100 | Caspase-3 Activity | 16 hours post-treatment | ~20-fold increase vs. vehicle |
| Vehicle | - | Platelet Count | 16 hours post-treatment | No significant change |
| This compound | 25 | Platelet Count | 16 hours post-treatment | No significant change |
| This compound | 100 | Platelet Count | 16 hours post-treatment | No significant change |
| ABT-263 | 100 | Platelet Count | 16 hours post-treatment | Strong decrease |
Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction
This compound functions as a BH3-mimetic, occupying the BH3-binding groove of BCL-2.[1][3] This prevents the sequestration of pro-apoptotic proteins like BAX and BAK by BCL-2. Freed from inhibition, BAX and BAK can oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[7] A key advantage of this compound is its high selectivity for BCL-2 over BCL-XL, which is crucial for platelet survival.[1] This selectivity results in a favorable safety profile, with no significant thrombocytopenia observed at therapeutic doses.[5]
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound in xenograft models. Where specific details were not available in the cited literature, protocols are based on standard laboratory practices.
Cell Lines and Culture
-
RS4;11 (Human B-cell precursor leukemia): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Toledo (Human diffuse large B-cell lymphoma): Cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
All cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
Xenograft Model Establishment
-
Animals: Female Severe Combined Immunodeficient (SCID) mice, 6-8 weeks of age, were used for tumor implantation.
-
Implantation:
-
RS4;11 Model: 1 x 10^7 RS4;11 cells were harvested, washed in sterile phosphate-buffered saline (PBS), and resuspended in 100 µL of a 1:1 mixture of PBS and Matrigel. The cell suspension was injected subcutaneously into the right flank of the mice.
-
Toledo Model: A similar protocol was followed for the Toledo model, with an injection of 5-10 x 10^6 cells in a PBS/Matrigel mixture.
-
-
Tumor Growth Monitoring: Tumor volumes were measured 2-3 times weekly using digital calipers. Tumor volume was calculated using the formula: (length x width^2) / 2. Mice were randomized into treatment groups when tumors reached a mean volume of approximately 100-200 mm^3.
Drug Formulation and Administration
-
Formulation: this compound was formulated for oral administration. While the exact vehicle was not specified in the primary literature, a common vehicle for oral gavage in mice is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Administration: this compound was administered daily or as specified in the experimental design via oral gavage at the indicated doses. The volume of administration was typically 10 mL/kg of body weight.
In Vivo Efficacy and Pharmacodynamic Assessments
-
Tumor Volume Measurement: As described in the "Tumor Growth Monitoring" section.
-
Caspase-3 Activity Assay:
-
At 16 hours post-treatment, mice were euthanized, and tumors were excised.
-
Tumor tissue was homogenized in a lysis buffer and centrifuged to collect the supernatant.
-
Protein concentration in the lysate was determined using a BCA protein assay.
-
Caspase-3 activity was measured using a colorimetric or fluorometric assay kit, following the manufacturer's instructions. This typically involves the incubation of the tumor lysate with a caspase-3-specific substrate (e.g., DEVD-pNA) and measuring the resulting signal.
-
Results were normalized to the total protein concentration and expressed as a fold change relative to the vehicle-treated control group.
-
-
Platelet Counting:
-
At 16 hours post-treatment, blood was collected from the mice via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Platelet counts were determined using an automated hematology analyzer.
-
References
- 1. promega.com [promega.com]
- 2. xenograft.org [xenograft.org]
- 3. Generation of Pediatric Leukemia Xenograft Models in NSG-B2m Mice: Comparison with NOD/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo imaging of early stage apoptosis by measuring real-time caspase-3/7 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
S55746: Target Validation of a Novel BCL-2 Inhibitor in Chronic Lymphocytic Leukemia
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chronic Lymphocytic Leukemia (CLL) is characterized by the overexpression of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), which is a key driver of tumor cell survival and resistance to therapy. S55746 (also known as BCL201) is a novel, orally bioavailable, and potent small molecule inhibitor that selectively targets BCL-2. This technical guide provides a comprehensive overview of the target validation of this compound in CLL, summarizing key preclinical data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The data presented herein robustly supports the mechanism of action of this compound as a selective BH3-mimetic that induces apoptosis in CLL cells, validating BCL-2 as a therapeutic target in this malignancy.
Introduction: The Role of BCL-2 in Chronic Lymphocytic Leukemia
The pathogenesis of CLL is intrinsically linked to a profound defect in the intrinsic apoptotic pathway.[1] A hallmark of CLL cells is the high-level expression of BCL-2, an anti-apoptotic protein that sequesters pro-apoptotic proteins, such as BAX and BAK, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent caspase activation.[1][2] This overexpression of BCL-2 allows malignant B-cells to evade programmed cell death, leading to their accumulation in the peripheral blood, bone marrow, and lymphoid organs. The dependence of CLL cells on BCL-2 for survival makes it a prime therapeutic target.[3]
This compound is a BH3-mimetic, a class of drugs designed to mimic the action of pro-apoptotic BH3-only proteins.[4] By binding to the hydrophobic groove of BCL-2, this compound displaces pro-apoptotic proteins, thereby liberating them to initiate apoptosis.[4][5] A critical feature of this compound is its high selectivity for BCL-2 over other anti-apoptotic family members like BCL-XL and MCL-1, which is predicted to minimize off-target toxicities, such as thrombocytopenia, which can be associated with BCL-XL inhibition.[4]
Quantitative Preclinical Efficacy of this compound in CLL
Ex vivo studies using primary CLL cells from patients have demonstrated the potent pro-apoptotic activity of this compound in the low nanomolar range.[4][6]
| Parameter | Cell Type | Value | Assay | Treatment Duration | Reference |
| EC50 | Primary CLL Patient Cells (n=7) | 4.4 to 47.2 nM | Apoptosis (Annexin V/PI Staining) | 4 hours | [6] |
| Ki | BCL-2 | 1.3 nM | Biochemical Assay | Not Applicable | [7] |
| Selectivity | BCL-2 vs BCL-XL | ~70 to 400-fold | Biochemical/Cellular Assays | Not Applicable | [7] |
Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction
This compound exerts its anti-leukemic effect by directly engaging BCL-2 and initiating the intrinsic apoptotic cascade. This is evidenced by the induction of key hallmarks of apoptosis in treated CLL cells.[4][8]
BCL-2 Signaling Pathway in CLL
The following diagram illustrates the BCL-2 regulated apoptotic pathway in CLL and the mechanism of action of this compound.
Caption: BCL-2 pathway in CLL and this compound action.
Experimental Workflow for Target Validation
The validation of this compound's mechanism of action involves a series of ex vivo experiments on primary CLL cells.
Caption: Workflow for this compound validation in CLL.
Detailed Experimental Protocols
Isolation of Primary CLL Cells
Primary CLL cells are isolated from peripheral blood of patients with CLL using Ficoll-Paque density gradient centrifugation. The purity of the B-cell population (CD19+) is typically assessed by flow cytometry and should be >90%.
Apoptosis Assay by Flow Cytometry
This protocol is for the quantification of apoptosis in primary CLL cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
This compound (dissolved in DMSO)
-
Primary CLL cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed primary CLL cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium. Treat cells with increasing concentrations of this compound (e.g., 1, 3, 10, 30, 100 nM) or DMSO as a vehicle control.[6] Incubate for 4 hours at 37°C in a 5% CO2 incubator.[6]
-
Cell Harvesting and Washing: After incubation, harvest the cells by centrifugation at 300 x g for 5 minutes. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Acquire at least 10,000 events per sample.
Gating Strategy:
-
Gate on the cell population of interest in the Forward Scatter (FSC) vs. Side Scatter (SSC) plot to exclude debris.
-
Create a doublet discrimination gate using FSC-Height vs. FSC-Area to select for single cells.
-
Analyze the single-cell population in a FITC (Annexin V) vs. PI plot to differentiate between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Immunoblotting for Caspase and PARP Cleavage
This protocol details the detection of cleaved caspase-3, caspase-9, and PARP in primary CLL cells treated with this compound as markers of apoptosis.
Materials:
-
Treated primary CLL cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-caspase-3, rabbit anti-cleaved caspase-3, rabbit anti-caspase-9, rabbit anti-PARP)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: Lyse the treated CLL cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the extent of caspase and PARP cleavage. Tubulin or GAPDH should be used as a loading control.[8]
Conclusion
The preclinical data for this compound provides a robust validation of BCL-2 as a therapeutic target in Chronic Lymphocytic Leukemia. The potent, low nanomolar efficacy of this compound in inducing apoptosis in primary CLL patient samples, coupled with clear evidence of on-target mechanism of action through the activation of the intrinsic apoptotic pathway, underscores its potential as a targeted therapy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of BH3-mimetics in CLL and other B-cell malignancies. While the oral formulation of this compound was not pursued in further clinical development, the foundational science and target validation data remain highly relevant to the field of apoptosis-targeted cancer therapy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Targeting BCL2 With BH3 Mimetics: Basic Science and Clinical Application of Venetoclax in Chronic Lymphocytic Leukemia and Related B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 Monoclonal Antibody (Bcl-2-100) (13-8800) [thermofisher.com]
- 4. sysy.com [sysy.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Oral Pharmacokinetics of S55746: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
S55746 (also known as BCL201) is a potent and selective, orally active inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] Developed as a BH3 mimetic, this compound was investigated for its potential in treating hematological malignancies.[3][4] This technical guide provides a comprehensive overview of the available preclinical and clinical pharmacokinetic data for oral this compound. It includes a summary of its mechanism of action, preclinical efficacy, and findings from early-phase clinical trials. While specific quantitative pharmacokinetic parameters are not publicly available, this document synthesizes the existing information to provide a thorough understanding for researchers and drug development professionals.
Introduction
The BCL-2 protein is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a common mechanism for survival and chemoresistance in various cancers, particularly hematological malignancies.[3] this compound was designed as a selective inhibitor of BCL-2, with the aim of restoring the natural process of apoptosis in cancer cells.[2][5] Preclinical studies demonstrated its oral activity and anti-tumor efficacy in xenograft models.[1][4] A first-in-human, phase 1 dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of orally administered this compound.[6] However, the development of the oral formulation of this compound was discontinued.[4] This guide consolidates the available information on the oral pharmacokinetics of this compound to inform future research in the field of BCL-2 inhibition.
Mechanism of Action
This compound is a BH3 mimetic that selectively binds to the BH3-binding groove of the anti-apoptotic protein BCL-2.[3] This binding displaces pro-apoptotic proteins, such as BIM, leading to the activation of BAX and BAK. The subsequent oligomerization of BAX and BAK on the outer mitochondrial membrane results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately leading to apoptotic cell death.
Preclinical Pharmacokinetics and Efficacy
This compound demonstrated oral activity and anti-tumor efficacy in preclinical xenograft models of hematological malignancies.
Data Presentation
While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability have not been detailed in the available literature, the following table summarizes the preclinical studies conducted with oral this compound.
| Parameter | RS4;11 Xenograft Model | Toledo Xenograft Model |
| Species | SCID Mice | SCID Mice |
| Cell Line | Human B-cell precursor leukemia | Human diffuse large B-cell lymphoma |
| Dose Levels (Oral) | 25, 50, 100 mg/kg | 200, 300 mg/kg |
| Dosing Frequency | Daily | Five times a week for 3 weeks |
| Observed Effects | Dose-dependent tumor growth inhibition. Increased caspase-3 activity in tumor xenografts.[1][7] | Significant tumor growth inhibition.[1][7] |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not publicly available. However, based on standard practices for such preclinical studies, the following methodologies were likely employed.
-
Animal Models: Studies were conducted in female SCID (Severe Combined Immunodeficient) mice, which are commonly used for establishing tumor xenografts.[7]
-
Tumor Implantation: Human hematological cancer cell lines, such as RS4;11 and Toledo, were likely implanted subcutaneously into the flanks of the mice.[1]
-
Drug Formulation and Administration: this compound was likely formulated as a suspension or solution in a suitable vehicle for oral administration. The drug was administered via oral gavage, a standard method for precise oral dosing in rodents.[3][5][8][9][10]
-
Pharmacokinetic Sampling: For pharmacokinetic analysis, blood samples would have been collected at various time points after a single oral dose. This typically involves sparse sampling in mice, where different subsets of animals are sampled at each time point.
-
Bioanalytical Method: The concentration of this compound in plasma samples would have been determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This is the standard for quantitative analysis of small molecules in biological matrices due to its sensitivity and specificity.
Clinical Pharmacokinetics
A first-in-human, phase 1, open-label, dose-escalation study (NCT02920697) was conducted to evaluate the safety, tolerability, and pharmacokinetics of oral this compound in patients with relapsed or refractory chronic lymphocytic leukemia and B-cell non-Hodgkin lymphoma.[11]
Data Presentation
Specific pharmacokinetic data from the clinical trial have not been published in detail. The available information is summarized below.
| Parameter | Phase 1 Clinical Trial (NCT02920697) |
| Patient Population | Relapsed or refractory CLL and B-cell NHL |
| Dose Levels (Oral) | Dose escalation from 50 to 1500 mg |
| Dosing Regimen | Once daily |
| Key Findings | Pharmacokinetic analysis showed an increase in AUC and Cmax with food intake. The oral form of the drug was not deemed viable for further development.[4][6] |
Experimental Protocols
The clinical trial protocol would have included the following key elements for pharmacokinetic assessment.
-
Study Design: A dose-escalation design was used to determine the maximum tolerated dose (MTD) and the recommended phase 2 dose (RP2D).[11]
-
Pharmacokinetic Sampling: Intensive blood sampling was likely performed on specific days of the treatment cycles (e.g., Cycle 1 Day 1 and at steady state) to characterize the single-dose and multiple-dose pharmacokinetics of this compound.
-
Bioanalytical Method: A validated LC-MS/MS method would have been used to quantify this compound concentrations in patient plasma samples.
-
Food Effect Assessment: The effect of food on the pharmacokinetics of this compound was evaluated, with some patients receiving the drug in a fasting state and others in a fed state.[4]
Discussion and Conclusion
This compound is an orally active, selective BCL-2 inhibitor that demonstrated promising anti-tumor activity in preclinical models of hematological malignancies.[1][4] However, despite its oral bioavailability, the development of the oral formulation of this compound was halted following a phase 1 clinical trial.[4] The publicly available data indicates a food effect, with increased exposure when administered with food.[6] The precise reasons for the discontinuation of the oral formulation, which could be related to factors such as high pharmacokinetic variability, low bioavailability, an unfavorable food effect, or other formulation challenges, have not been detailed in the available literature.
This technical guide has synthesized the currently accessible information on the oral pharmacokinetics of this compound. While a complete pharmacokinetic profile with specific parameters is not available, the provided data on its mechanism of action, preclinical efficacy, and clinical development context offers valuable insights for researchers in the field of apoptosis and BCL-2 targeted therapies. The challenges encountered with the oral formulation of this compound underscore the complexities of oral drug development, particularly for compounds that may have solubility or permeability limitations. Future research in this area will benefit from a detailed understanding of the physicochemical and pharmacokinetic properties that govern the oral absorption and disposition of BCL-2 inhibitors.
References
- 1. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. isrctn.com [isrctn.com]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
S55746 as a BH3-Mimetic Agent in Cancer Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S55746 (also known as BCL201), a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, for its application in cancer therapy. This document details its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation.
Core Concepts: The BCL-2 Family and BH3-Mimetics
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] This family is comprised of pro-apoptotic proteins (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic proteins (e.g., BCL-2, BCL-XL, MCL-1). In many cancers, the overexpression of anti-apoptotic proteins like BCL-2 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[1][2]
BH3-mimetic agents are a class of targeted therapeutics designed to mimic the function of pro-apoptotic BH3-only proteins. These agents bind to the hydrophobic groove of anti-apoptotic BCL-2 family members, thereby preventing them from sequestering pro-apoptotic proteins. This action liberates BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent execution of apoptosis.
This compound: A Selective BCL-2 Inhibitor
This compound is an orally bioavailable small molecule that functions as a potent and selective BH3-mimetic inhibitor of BCL-2.[1][2] It was developed through a structure-based drug design approach.[1]
Mechanism of Action
This compound selectively binds to the hydrophobic groove of the BCL-2 protein, displacing pro-apoptotic proteins like BAX. This disruption of the BCL-2/BAX complex allows for the activation and oligomerization of BAX and BAK on the mitochondrial outer membrane, leading to MOMP, cytochrome c release, caspase activation, and ultimately, apoptotic cell death.[1][3] The pro-apoptotic activity of this compound is dependent on the presence of BAX and BAK.[1][3]
Quantitative Data
Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to BCL-2 with significant selectivity over other anti-apoptotic BCL-2 family members.[1][3][4]
| Target Protein | Binding Affinity (Ki) | Selectivity vs. BCL-2 |
| BCL-2 | 1.3 nM[1][3][4] | - |
| BCL-XL | Poor affinity[1][2] | ~70 to 400-fold[1][3] |
| MCL-1 | No significant binding[1][2] | N/A |
| BFL-1 (BCL2A1) | No significant binding[1][2] | N/A |
In Vitro Cellular Activity
This compound induces apoptosis in a variety of hematological cancer cell lines and primary patient samples, particularly those dependent on BCL-2 for survival.
| Cell Type | Assay | Endpoint | Result |
| Primary Cells | |||
| Chronic Lymphocytic Leukemia (CLL) | Apoptosis Assay (Annexin V) | EC50 (4h) | 4.4 to 47.2 nM[1] |
| Mantle Cell Lymphoma (MCL) | Apoptosis Assay (Annexin V) | EC50 (24h) | 2.5 to 110 nM[1] |
| Platelets | Apoptosis Assay | EC50 | > 3 µM[1] |
| Cell Lines | |||
| RS4;11 (ALL) | Cell Viability (72h) | IC50 | 71.6 nM[4][5] |
| H146 (SCLC, BCL-XL dependent) | Cell Viability (72h) | IC50 | 1.7 µM[4][5] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Cell Viability (72h) | IC50 | < 1 µM in 6 of 11 cell lines[1] |
| Mantle Cell Lymphoma (MCL) | Cell Viability (72h) | IC50 | < 1 µM in 2 of 5 cell lines[1] |
| Burkitt Lymphoma (BL) | Cell Viability (72h) | IC50 | > 10 µM in all tested lines[1][6] |
In Vivo Efficacy
This compound demonstrates robust anti-tumor activity in mouse xenograft models of hematological malignancies when administered orally.[1][2][3]
| Xenograft Model | Dosing Regimen | Outcome |
| RS4;11 (ALL) | 25, 50, 100 mg/kg, oral, daily for 7 days | Dose-dependent tumor growth inhibition; complete regression at 100 mg/kg.[1] |
| RS4;11 (ALL) | 25, 100 mg/kg, single oral dose | 11 and 28-fold increase in caspase-3 activity, respectively.[1][3] |
| Toledo (DLBCL) | 200, 300 mg/kg, oral, 5x/week for 3 weeks | Significant tumor growth inhibition (13% and 2% T/C, respectively).[1] |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of this compound to BCL-2 family proteins.
-
Reagents: Recombinant BCL-2 family proteins, Fluorescein-PUMA peptide probe, assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween 20, pH 7.4).
-
Procedure:
-
In a 384-well plate, add serial dilutions of this compound.
-
Add a fixed concentration of the target BCL-2 family protein and the Fluorescein-PUMA probe.
-
Incubate at room temperature for 2 hours.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Analysis: The displacement of the fluorescent probe by this compound results in a decrease in polarization. Ki values are calculated from the IC50 values obtained from the dose-response curves.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of ATP.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere if necessary.
-
Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).[1][6]
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Analysis: Results are normalized to vehicle-treated control cells. IC50 values are determined using non-linear regression analysis.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Procedure:
-
Harvest cells after treatment with this compound.[1]
-
Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[7]
-
Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[7]
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]
-
Western Blotting for BCL-2 Family Proteins and Apoptosis Markers
This technique is used to detect changes in the expression levels of specific proteins.
-
Procedure:
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against target proteins (e.g., BCL-2, BCL-XL, MCL-1, BAX, cleaved Caspase-3, cleaved PARP) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Model: Immunocompromised mice (e.g., SCID or NSG) are subcutaneously or intravenously injected with human hematological cancer cells (e.g., RS4;11, Toledo).[1]
-
Treatment: Once tumors are established, mice are randomized into treatment and vehicle control groups. This compound is administered orally at various doses and schedules.[1][3]
-
Monitoring: Tumor volume is measured regularly with calipers. Animal body weight and overall health are monitored as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3).[1][3]
Mechanisms of Resistance
Resistance to BCL-2 inhibitors is a significant clinical challenge. While specific data for this compound is emerging, mechanisms of resistance to other BCL-2 selective inhibitors like venetoclax are well-documented and likely to be relevant.
-
Upregulation of other anti-apoptotic proteins: Increased expression of MCL-1 or BCL-XL can sequester pro-apoptotic proteins, thereby bypassing the inhibition of BCL-2.[8][9][10][11] This is a common mechanism of both intrinsic and acquired resistance.
-
Mutations in the BCL-2 BH3-binding groove: Alterations in the drug-binding site of BCL-2 can reduce the affinity of the BH3-mimetic, rendering it less effective.
Combination Therapies
To enhance efficacy and overcome resistance, this compound may be investigated in combination with other anti-cancer agents. Rationale for combinations includes:
-
Targeting resistance pathways: Combining this compound with MCL-1 or BCL-XL inhibitors could overcome resistance mediated by the upregulation of these proteins.
-
Synergistic induction of apoptosis: Co-administration with standard chemotherapy or other targeted agents could lower the apoptotic threshold and lead to enhanced cancer cell killing.
Clinical trials are underway to explore the safety and efficacy of this compound in various hematological malignancies, which may include combination therapy arms in the future.[12]
Conclusion
This compound is a potent and selective, orally bioavailable BH3-mimetic inhibitor of BCL-2 with demonstrated preclinical anti-tumor activity in various hematological malignancies.[1][2][3] Its high selectivity for BCL-2 over BCL-XL suggests a favorable safety profile, particularly concerning thrombocytopenia.[1] Ongoing clinical investigations will further delineate its therapeutic potential as a monotherapy and in combination regimens for the treatment of BCL-2-dependent cancers.
References
- 1. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and resensitizes acute myeloid leukemia to BCL-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for S55746 in In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S55746, also known as BCL201, is a potent and selective orally active inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4] BCL-2 is a key regulator of the intrinsic (mitochondrial) apoptotic pathway, and its overexpression is a common mechanism for cancer cell survival and chemoresistance in various hematological malignancies.[5][6][7] this compound acts as a BH3 mimetic, binding to the hydrophobic groove of BCL-2, thereby preventing its interaction with pro-apoptotic proteins like BAX and BAK.[5][6] This leads to the activation of the mitochondrial apoptosis pathway, characterized by phosphatidylserine externalization, caspase-3 activation, and PARP cleavage, ultimately resulting in cancer cell death.[1][5][6][8]
These application notes provide detailed protocols for assessing the in vitro cell viability and cytotoxic effects of this compound using common colorimetric and luminescent assays.
Mechanism of Action: this compound-Induced Apoptosis
This compound selectively targets BCL-2, leading to the disruption of the BCL-2/pro-apoptotic protein complex. This frees up pro-apoptotic proteins like BAX and BAK, which then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and executing apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. medkoo.com [medkoo.com]
Application Notes and Protocols for S55746 Treatment of RS4;11 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing S55746, a potent and selective BCL-2 inhibitor, for the treatment of RS4;11 cells, a human B-cell precursor acute lymphoblastic leukemia (ALL) cell line. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction to this compound
This compound is a novel, orally active small molecule that selectively inhibits the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3] Overexpression of BCL-2 is a known survival mechanism for many hematological malignancies, including ALL.[3][4] this compound functions as a BH3-mimetic, binding to the hydrophobic groove of BCL-2 and displacing pro-apoptotic proteins like BAX.[1][5] This disruption of the BCL-2/BAX complex initiates the intrinsic apoptotic pathway in a BAX/BAK-dependent manner, leading to caspase activation and programmed cell death.[1][2][6] RS4;11 cells are characterized by high expression of BCL-2 and low levels of BCL-XL, making them particularly sensitive to BCL-2 inhibition.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in treating RS4;11 cells.
Table 1: In Vitro Efficacy of this compound on RS4;11 Cells
| Parameter | Value | Treatment Duration | Assay Method | Reference |
| IC50 | 71.6 nM | 72 hours | Cell Viability Assay | [1] |
| IC50 | 0.057 µM (57 nM) | Not Specified | Not Specified | [1] |
| IC50 (BAX-deficient) | 2.7 µM | 72 hours | Cell Viability Assay | [1] |
Table 2: Induction of Apoptosis in RS4;11 Cells by this compound
| This compound Concentration | Time Point | Apoptotic Effect | Assay Method | Reference |
| Increasing Concentrations | 2 hours | Concentration-dependent increase in apoptosis | Annexin V-FITC/PI Staining | [1][7] |
| Increasing Concentrations | Not Specified | Concentration-dependent cleavage of caspase-3 and PARP | Immunoblotting | [1] |
Table 3: In Vivo Efficacy of this compound in RS4;11 Xenograft Models
| Dosage | Treatment Schedule | Outcome | Reference |
| 25 mg/kg | Daily oral gavage for 7 days | Significant anti-tumor activity (p < 0.05) | [1][8] |
| 50 mg/kg | Daily oral gavage for 7 days | Significant anti-tumor activity (p < 0.001) | [1][8] |
| 100 mg/kg | Daily oral gavage for 7 days | Complete tumor regression (p < 0.001) | [1][8] |
| 25 mg/kg | Single oral gavage | ~11-fold increase in caspase-3 activity after 16 hours | [1][8] |
| 100 mg/kg | Single oral gavage | ~28-fold increase in caspase-3 activity after 16 hours | [1][8] |
| 200 mg/kg and 300 mg/kg | Oral route five times a week for 3 weeks | Dramatic inhibition of tumor growth | [2][6] |
Signaling Pathway
The mechanism of action of this compound involves the inhibition of BCL-2, a key regulator of the intrinsic apoptotic pathway.
Caption: this compound inhibits BCL-2, leading to apoptosis.
Experimental Protocols
In Vitro Treatment of RS4;11 Cells with this compound
This protocol outlines the general procedure for treating RS4;11 cells with this compound to assess its effects on cell viability and apoptosis.
Caption: Workflow for in vitro this compound treatment.
Materials:
-
RS4;11 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO
-
Multi-well culture plates (6, 12, 24, or 96-well)
Procedure:
-
Cell Culture: Culture RS4;11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Seeding: Seed RS4;11 cells into multi-well plates at a density of approximately 1 x 10^5 cells/mL.
-
Treatment: Add the prepared this compound dilutions to the wells to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 2, 24, 48, 72 hours).
-
Analysis: Following incubation, harvest the cells for downstream analysis as described in the subsequent protocols.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Treated and control cells in an opaque-walled multi-well plate
-
CellTiter-Glo® Reagent
Procedure:
-
Equilibrate the multi-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
1X PBS, cold
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI) Staining Solution
-
Flow cytometer
Procedure:
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS and resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for Cleaved Caspase-3 and PARP
This protocol detects the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel for electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle based on DNA content. While specific data on the effect of this compound on the RS4;11 cell cycle is not currently available, this general protocol can be used for such an investigation.
Materials:
-
Treated and control cells
-
1X PBS
-
70% ethanol, cold
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes.
-
Add 400 µL of PI staining solution and mix well.
-
Analyze the samples by flow cytometry, collecting data in a linear scale.
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Frontiers | Bcl-2 inhibition in the treatment of hematologic malignancies [frontiersin.org]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for S55746, a Selective BCL-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of the selective BCL-2 inhibitor, S55746 (also known as BCL201), in cell culture applications. Detailed protocols for stock solution preparation, cell viability assays, and apoptosis detection are included to facilitate research into the anti-tumor activity of this compound.
Introduction
This compound is a potent and orally active small molecule inhibitor that selectively targets the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2] Overexpression of BCL-2 is a common feature in various hematological malignancies and is associated with tumor cell survival and resistance to chemotherapy.[1][2] this compound binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins such as BAX and BAK.[3] This disruption of the BCL-2/pro-apoptotic protein complex leads to the activation of the intrinsic pathway of apoptosis, ultimately resulting in programmed cell death in BCL-2-dependent cancer cells.[1][3]
Data Presentation
This compound Solubility
| Solvent | Maximum Concentration | Notes |
| DMSO | 75 - 100 mg/mL | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. Sonication may be required to fully dissolve the compound. |
In Vitro Efficacy of this compound in Hematological Malignancy Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various non-Hodgkin lymphoma and leukemia cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 |
| OCI-Ly1 | Diffuse Large B-Cell Lymphoma | < 1000 |
| SU-DHL-4 | Diffuse Large B-Cell Lymphoma | < 1000 |
| SU-DHL-6 | Diffuse Large B-Cell Lymphoma | < 1000 |
| Toledo | Diffuse Large B-Cell Lymphoma | < 1000 |
| HBL-1 | Diffuse Large B-Cell Lymphoma | < 1000 |
| U-2932 | Diffuse Large B-Cell Lymphoma | < 1000 |
| Granta-519 | Mantle Cell Lymphoma | < 1000 |
| Jeko-1 | Mantle Cell Lymphoma | < 1000 |
| Daudi | Burkitt Lymphoma | > 10000 |
| Raji | Burkitt Lymphoma | > 10000 |
| Ramos | Burkitt Lymphoma | > 10000 |
Data sourced from Casara et al., 2018.[3]
Signaling Pathway
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or up to 100 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to dissolve the formazan crystals. Alternatively, place the plate on a shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
Materials:
-
Cells of interest
-
6-well plates or T-25 flasks
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T-25 flasks at an appropriate density.
-
Allow the cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
-
Cell Harvesting and Washing:
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then trypsinize the attached cells. Combine both fractions. For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Experimental Workflow
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S55746 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the preclinical rationale and available data for utilizing the selective BCL-2 inhibitor, S55746 (also known as BCL201), in combination with other therapeutic agents for hematological malignancies. While comprehensive data on combination regimens are still emerging, this document summarizes the key findings to guide further research and development.
Introduction to this compound
This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3] Overexpression of BCL-2 is a known mechanism of oncogenesis and chemoresistance in a variety of hematological cancers.[3] By binding to the BH3-binding groove of BCL-2, this compound displaces pro-apoptotic proteins, thereby restoring the natural process of apoptosis in cancer cells.[2][4] Preclinical studies have demonstrated its efficacy as a single agent in various B-cell malignancy models, including diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL).[4]
Preclinical Combination Studies
Combination with Mcl-1 Inhibitors (MIK665/S64315)
Rationale: A key mechanism of resistance to BCL-2 inhibition is the upregulation of other anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (Mcl-1).[5] Dual inhibition of both BCL-2 and Mcl-1 is therefore a rational approach to overcome this resistance and achieve deeper, more durable responses.
Summary of Findings: Preclinical studies have shown strong synergistic anti-tumor activity when this compound is combined with the Mcl-1 inhibitor MIK665 (also known as S64315).[1][6][7] This combination has been reported to induce complete and durable antitumor responses in multiple xenograft models of acute myeloid leukemia (AML), multiple myeloma (MM), and DLBCL.[1][6][7] While the detailed quantitative data from the full study are not publicly available, an abstract from Halilovic et al. (2019) highlights the significant therapeutic benefit of this combination over monotherapy.[1][6][7]
Signaling Pathway:
Combination with Standard Chemotherapy and Other Targeted Agents
As of the latest available data, there are no specific preclinical or clinical studies published detailing the combination of this compound with the following agents:
-
Cytarabine
-
Doxorubicin
-
Vincristine
-
Cyclophosphamide
-
Rituximab
-
Ibrutinib
However, studies with the similar BCL-2 inhibitor, venetoclax, have shown synergistic effects with these agents in various hematological malignancies.[5][8] This suggests that combination studies of this compound with these standard-of-care agents are warranted.
Experimental Protocols
While specific protocols for this compound combination studies are not available, the following are generalized protocols based on preclinical studies of this compound monotherapy and combination studies of similar BCL-2 inhibitors. These should be adapted and optimized for specific experimental designs.
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another agent on cell viability.
Materials:
-
Hematological cancer cell lines (e.g., RS4;11 for ALL, Toledo for DLBCL)[4]
-
This compound (BCL201)
-
Combination agent (e.g., MIK665)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
Prepare a dose-response matrix of this compound and the combination agent, typically in a 7x7 or 9x9 format, including single-agent controls and a vehicle control.
-
Treat the cells with the drug combinations and incubate for a specified period (e.g., 72 hours).[4]
-
Assess cell viability using a suitable assay.
-
Calculate synergy scores using a validated model (e.g., Bliss independence or Loewe additivity).
Experimental Workflow:
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., SCID or NSG)
-
Hematological cancer cell line for implantation (e.g., RS4;11)[4]
-
This compound (formulated for oral gavage)
-
Combination agent (formulated for appropriate administration)
-
Calipers for tumor measurement
-
Animal welfare monitoring equipment
Protocol:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound monotherapy, combination agent monotherapy, and this compound + combination agent.
-
Administer treatments according to the specified doses and schedule. For this compound, oral gavage is the typical route of administration.[4]
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study (or if humane endpoints are reached), euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
Analyze the data for tumor growth inhibition, regressions, and survival benefit.
Data Presentation
Table 1: In Vitro Activity of this compound Monotherapy in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| RS4;11 | Acute Lymphoblastic Leukemia | < 1 |
| Toledo | Diffuse Large B-Cell Lymphoma | < 1 |
| SU-DHL-4 | Diffuse Large B-Cell Lymphoma | < 1 |
| SU-DHL-6 | Diffuse Large B-Cell Lymphoma | < 1 |
| OCI-Ly1 | Diffuse Large B-Cell Lymphoma | < 1 |
| OCI-Ly7 | Diffuse Large B-Cell Lymphoma | < 1 |
| Jeko-1 | Mantle Cell Lymphoma | < 1 |
| Granta-519 | Mantle Cell Lymphoma | < 1 |
| Daudi | Burkitt Lymphoma | > 10 |
| Raji | Burkitt Lymphoma | > 10 |
| Data summarized from Casara et al., Oncotarget, 2018.[4] |
Table 2: Summary of Preclinical this compound Combination Studies
| Combination Agent | Cancer Type(s) | Key Findings | Data Availability |
| MIK665/S64315 (Mcl-1 Inhibitor) | AML, MM, DLBCL | Strong synergy, complete and durable tumor responses in xenograft models.[1][6][7] | Abstract only; detailed quantitative data and protocols are not publicly available. |
Conclusion
The selective BCL-2 inhibitor this compound holds promise for the treatment of various hematological malignancies. Preclinical evidence strongly supports its combination with Mcl-1 inhibitors to overcome resistance and enhance efficacy. Further investigation into combinations with standard chemotherapy and other targeted agents is warranted to fully elucidate the therapeutic potential of this compound. The protocols and data presented herein provide a foundation for the design of future preclinical and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B-Cell Lymphoma 2 Inhibition in Acute Lymphoblastic Leukemia: Mechanisms, Resistance, and Emerging Combinations With Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
Application Notes and Protocols for S55746 Administration in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S55746 (also known as BCL201) is a potent and selective oral inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] BCL-2 is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a common mechanism for cancer cell survival and resistance to therapy in various hematological malignancies.[4][5][6] this compound acts as a BH3-mimetic, binding to the hydrophobic groove of BCL-2, thereby preventing its interaction with pro-apoptotic proteins like BAX and BAK.[2][4] This inhibition leads to the activation of the mitochondrial apoptosis pathway, resulting in caspase activation and programmed cell death.[4][7] Preclinical studies in mouse xenograft models of human hematological cancers have demonstrated the robust anti-tumor efficacy of this compound when administered orally.[4][5][7]
These application notes provide detailed protocols for the in vivo administration of this compound in mouse studies, based on established preclinical research. It also includes a summary of reported efficacy data and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
Efficacy of this compound in Human Hematological Xenograft Mouse Models
The following tables summarize the quantitative data on the anti-tumor activity of orally administered this compound in two different mouse xenograft models: RS4;11 (acute lymphoblastic leukemia) and Toledo (diffuse large B-cell lymphoma).
Table 1: Anti-Tumor Efficacy of this compound in the RS4;11 Xenograft Model [4]
| Dosage (mg/kg) | Dosing Schedule | Duration | Tumor Growth Inhibition (T/C %) at Day 17 | Key Observations |
| 25 | Daily Oral Gavage | 7 days | 67.1 | Significant anti-tumor activity (p < 0.05) |
| 50 | Daily Oral Gavage | 7 days | 16.3 | Significant anti-tumor activity (p < 0.001) |
| 100 | Daily Oral Gavage | 7 days | -93.8 | Complete tumor regression in all animals |
Table 2: Anti-Tumor Efficacy of this compound in the Toledo Xenograft Model [4]
| Dosage (mg/kg) | Dosing Schedule | Duration | Tumor Growth Inhibition (T/C %) at Day 21 | Key Observations |
| 200 | 5x/week Oral Gavage | 3 weeks | 13 | Significant tumor growth inhibition (p < 0.05) |
| 300 | 5x/week Oral Gavage | 3 weeks | 2 | Significant tumor growth inhibition (p < 0.05) |
Table 3: Pharmacodynamic Effects of this compound in the RS4;11 Xenograft Model [4]
| Dosage (mg/kg) | Time Point | Biomarker | Fold Increase vs. Vehicle |
| 25 | 16 hours post-dose | Caspase-3 Activity | ~11 |
| 100 | 16 hours post-dose | Caspase-3 Activity | ~28 |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the BCL-2 protein and inducing apoptosis.
References
- 1. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for S55746 in Mantle Cell Lymphoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the investigation of S55746, a potent and selective BCL-2 inhibitor, in mantle cell lymphoma (MCL) cell lines. The provided methodologies cover the assessment of cell viability, induction of apoptosis, and analysis of key signaling pathways. The information herein is intended to guide researchers in the preclinical evaluation of this compound and other BCL-2 family inhibitors in MCL.
Introduction
Mantle cell lymphoma (MCL) is a subtype of B-cell non-Hodgkin lymphoma characterized by the overexpression of cyclin D1. A key survival mechanism in many cancers, including MCL, is the evasion of apoptosis, often mediated by the overexpression of anti-apoptotic proteins like B-cell lymphoma 2 (BCL-2). This compound is a novel, orally bioavailable small molecule that selectively binds to the hydrophobic groove of BCL-2, thereby inhibiting its function and promoting apoptosis.[1][2][3] Preclinical studies have demonstrated the efficacy of this compound in inducing apoptosis in various hematological malignancies, including MCL.[1][2][3]
These application notes provide a framework for the experimental design of studies evaluating this compound in MCL cell lines, from initial cell viability screening to the elucidation of its mechanism of action.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Mantle Cell Lymphoma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human MCL cell lines after 72 hours of treatment. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
| Cell Line | This compound IC50 (µM) |
| Granta-519 | >10 |
| Jeko-1 | 0.8 |
| Mino | >10 |
| Rec-1 | >10 |
| UPN-1 | 0.9 |
Data sourced from a study by Casara et al. (2018). It is important to note that sensitivity to this compound can vary between cell lines, potentially due to differing expression levels of BCL-2 family proteins.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
Cell Culture of Mantle Cell Lymphoma Lines
Materials:
-
MCL cell lines (e.g., Jeko-1, Granta-519, Mino, Rec-1, UPN-1)
-
RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Humidified incubator at 37°C with 5% CO2
-
Sterile cell culture flasks and plates
Protocol:
-
Maintain MCL cell lines in suspension culture in RPMI-1640 medium supplemented with the appropriate concentration of FBS.
-
Passage cells every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
-
Regularly check cell viability using trypan blue exclusion.
Cell Viability Assay (CellTiter-Glo®)
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
MCL cells
-
This compound (dissolved in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Seed MCL cells in a 96-well opaque-walled plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Materials:
-
MCL cells treated with this compound
-
FITC Annexin V Apoptosis Detection Kit (e.g., from BD Biosciences)
-
1X Binding Buffer
-
Propidium Iodide (PI) Staining Solution
-
Flow cytometer
Protocol:
-
Seed MCL cells and treat with this compound at the desired concentrations for the indicated time.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL culture tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis Markers
Principle: Western blotting is used to detect specific proteins in a sample. In the context of this compound, it can be used to monitor the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
Materials:
-
MCL cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-BCL-2, anti-Actin or anti-Tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Protocol:
-
Treat MCL cells with this compound for the desired time.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection system.
-
Use a loading control (e.g., Actin or Tubulin) to ensure equal protein loading.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the preclinical evaluation of this compound in mantle cell lymphoma cell lines. By systematically assessing cell viability, apoptosis induction, and the modulation of key signaling proteins, researchers can gain valuable insights into the therapeutic potential of this BCL-2 inhibitor. The provided diagrams offer a clear visual representation of the drug's mechanism and the experimental workflow, facilitating a structured and logical approach to the investigation.
References
Measuring Caspase-3 Activation Following S55746 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the activation of caspase-3, a key executioner in apoptosis, following treatment with S55746. This compound is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3] By binding to BCL-2, this compound displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway, culminating in the activation of caspases, including caspase-3.[1][4] Accurate measurement of caspase-3 activation is a critical biomarker for assessing the pro-apoptotic efficacy of this compound in both in vitro and in vivo models. The following protocols provide methodologies for Western blotting, fluorometric activity assays, and flow cytometry to quantify caspase-3 activation.
Introduction
Escape from apoptosis is a hallmark of cancer. The BCL-2 family of proteins are central regulators of this process.[1][3] Overexpression of pro-survival BCL-2 proteins is a common mechanism by which cancer cells evade apoptosis and develop resistance to therapies.[1][3] this compound, also known as BCL201, is a novel, orally bioavailable small molecule that selectively inhibits BCL-2, thereby promoting apoptosis in BCL-2-dependent cancer cells.[1][3]
The induction of apoptosis by this compound is mediated through the mitochondrial pathway, which involves the activation of BAX and BAK, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.[1][4] Caspase-3 is a critical effector caspase that, once activated by cleavage, proceeds to cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6] Therefore, the detection and quantification of activated (cleaved) caspase-3 is a reliable and widely used method to confirm the apoptotic response induced by this compound.
This compound Signaling Pathway
The mechanism of action of this compound involves the direct inhibition of BCL-2, which disrupts the sequestration of pro-apoptotic proteins and initiates the caspase cascade.
Data Presentation
In Vitro Caspase-3 Activation by this compound
| Cell Line | Treatment Concentration | Duration | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) | Method | Reference |
| RS4;11 (ALL) | 25 nM - 100 nM | 16 hours | Concentration-dependent increase | Western Blot (Cleaved Caspase-3) | [1] |
| Primary CLL Cells | 3 nM | 4 hours | Not Quantified (Qualitative Increase) | Western Blot (Cleaved Caspase-3) | [1] |
| Primary MCL Cells | 2.5 nM - 110 nM | 24 hours | Not Quantified (EC50 values for apoptosis) | Not Specified | [7] |
In Vivo Caspase-3 Activation by this compound
| Animal Model | This compound Dose | Time Point | Fold Increase in Caspase-3 Activity (vs. Vehicle) | Method | Reference |
| RS4;11 Xenograft | 25 mg/kg (oral) | 16 hours | ~11-fold | Caspase Activity Assay | [1][4] |
| RS4;11 Xenograft | 100 mg/kg (oral) | 16 hours | ~28-fold | Caspase Activity Assay | [1][4] |
Experimental Protocols
The following are detailed protocols for the detection and quantification of caspase-3 activation.
Western Blotting for Cleaved Caspase-3
This method allows for the specific detection of the cleaved (active) form of caspase-3.
-
Cell lines of interest (e.g., RS4;11)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control.
Fluorometric Caspase-3/7 Activity Assay
This assay measures the enzymatic activity of caspase-3 and caspase-7 using a fluorogenic substrate.
-
Caspase-3/7 activity assay kit (containing a DEVD-based fluorogenic substrate, e.g., Ac-DEVD-AMC)
-
Cell lysis buffer (provided in the kit or a compatible one)
-
96-well black microplate
-
Fluorometric microplate reader
-
Cell Treatment and Lysis: Treat cells with this compound as described for Western blotting. Lyse the cells according to the assay kit instructions.
-
Assay Reaction: In a 96-well plate, add cell lysate to each well.
-
Substrate Addition: Prepare the caspase-3/7 substrate solution and add it to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[8]
-
Analysis: Calculate the fold increase in caspase activity relative to the vehicle-treated control.
Flow Cytometry for Active Caspase-3
This method allows for the quantification of apoptotic cells at a single-cell level.[5]
-
Fluorescently-conjugated antibody specific for active caspase-3
-
Fixation and permeabilization buffers
-
Flow cytometer
-
Cell Treatment: Treat cells with this compound.
-
Harvest and Fix: Harvest the cells and fix them using a suitable fixation buffer.
-
Permeabilization and Staining: Permeabilize the cells and stain with the fluorescently-labeled anti-active caspase-3 antibody.
-
Flow Cytometry: Analyze the cells on a flow cytometer to determine the percentage of cells positive for active caspase-3.
Conclusion
The protocols outlined in this document provide robust and reliable methods for measuring caspase-3 activation as a downstream indicator of this compound-induced apoptosis. The choice of method will depend on the specific experimental goals, with Western blotting providing qualitative confirmation of cleavage, fluorometric assays offering a quantitative measure of enzymatic activity in a cell population, and flow cytometry enabling single-cell quantification of the apoptotic population. These assays are essential tools for the preclinical evaluation of this compound and other BCL-2 family inhibitors.
References
- 1. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
S55746 Treatment for PARP Cleavage Induction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment duration and protocols for inducing Poly (ADP-ribose) polymerase (PARP) cleavage using S55746, a potent and selective BCL-2 inhibitor. The information is intended to guide researchers in designing experiments to study apoptosis in hematological malignancies.
Introduction
This compound is a BH3 mimetic that selectively inhibits the anti-apoptotic protein BCL-2, leading to the initiation of the intrinsic apoptotic pathway.[1][2][3] A key hallmark of apoptosis is the activation of caspases, which subsequently cleave critical cellular substrates, including PARP.[1][3] The cleavage of PARP by activated caspase-3 is a well-established marker of apoptosis.[1] This document outlines the effective treatment durations and concentrations of this compound to induce PARP cleavage in various hematological cancer cell lines and primary patient samples.
Data Presentation: this compound Treatment Conditions for PARP Cleavage
The following table summarizes the quantitative data from various studies on the treatment conditions required for this compound to induce apoptosis, as indicated by markers including PARP cleavage.
| Cell Line/Sample Type | This compound Concentration | Treatment Duration | Outcome |
| RS4;11 (Acute Lymphoblastic Leukemia) | Concentration-dependent | 2 hours | Apoptosis induction, including PARP cleavage.[3] |
| 0.01 - 1 µM | Not specified for PARP cleavage | Concentration-dependent PARP cleavage observed. | |
| IC50: ~71.6 nM | 72 hours | Inhibition of cell viability.[3] | |
| Primary Chronic Lymphocytic Leukemia (CLL) cells | Low nanomolar range (EC50: 4.4 - 47.2 nM) | 4 hours | Rapid induction of apoptosis. |
| Not specified | Not specified | Extensive PARP cleavage observed. | |
| Primary Mantle Cell Lymphoma (MCL) cells | EC50: 2.5 - 110 nM | 24 hours | Potent induction of apoptosis.[2] |
| Diffuse Large B-Cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), Burkitt Lymphoma (BL) cell lines | IC50: Sub-µM to >1 µM | 72 hours | Inhibition of cell viability.[3] |
Signaling Pathway
This compound induces apoptosis by directly inhibiting BCL-2, which allows for the activation of BAX/BAK and the subsequent mitochondrial release of cytochrome c. This triggers the activation of caspase-9, which in turn activates effector caspases like caspase-3, leading to the cleavage of PARP and other substrates, ultimately resulting in apoptosis.
References
- 1. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Co-Immunoprecipitation Protocol for Investigating Protein-Protein Interactions Following S55746 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
S55746, also known as BCL201, is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[1][2][3] this compound binds to the hydrophobic groove of Bcl-2, thereby disrupting its interaction with pro-apoptotic proteins and restoring the intrinsic apoptotic pathway.[2][4] The Bcl-2 family of proteins, which includes both pro- and anti-apoptotic members, are critical regulators of apoptosis, primarily at the mitochondrial outer membrane. The interactions between these proteins are key determinants of cell fate.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[5][6] This method involves the enrichment of a specific protein (the "bait") using an antibody, which in turn pulls down its interacting partners (the "prey").[7] This application note provides a detailed protocol for performing Co-IP to investigate the effect of this compound treatment on the interaction of Bcl-2 with its binding partners. A key application of this protocol is to study the disruption of the Bcl-2/BAX protein complex following this compound treatment.[3][8]
Signaling Pathway and Experimental Rationale
The intrinsic apoptosis pathway is tightly regulated by the balance of interactions between pro-survival Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., BAX, BAK, and BH3-only proteins like BIM, PUMA).[7] In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 leads to the sequestration of pro-apoptotic proteins, preventing apoptosis and promoting cell survival. This compound, as a BH3 mimetic, competitively binds to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and allowing them to initiate the apoptotic cascade.
The following diagram illustrates the proposed mechanism of this compound and the rationale for the Co-IP experiment.
Caption: Mechanism of this compound in disrupting Bcl-2/BAX interaction to induce apoptosis.
Experimental Workflow
The overall workflow for the Co-IP experiment following this compound treatment is depicted below.
Caption: General workflow for co-immunoprecipitation with this compound treatment.
Detailed Experimental Protocol
This protocol is optimized for studying the interaction of Bcl-2 with its binding partners in a cell line sensitive to this compound, such as RS4;11 cells.[3][8]
Materials and Reagents:
-
Cell Line: RS4;11 (or other suitable cell line with known this compound sensitivity)
-
This compound: Prepare a stock solution in DMSO.
-
Primary Antibodies:
-
Rabbit anti-Bcl-2 antibody for immunoprecipitation
-
Mouse anti-Bcl-2 antibody for Western blotting
-
Rabbit anti-BAX antibody for Western blotting
-
-
Control IgG: Rabbit IgG (isotype control)
-
Protein A/G Agarose or Magnetic Beads
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Wash Buffer: Co-IP Lysis Buffer with a lower detergent concentration (e.g., 0.1% NP-40) or PBS with 0.05% Tween-20.
-
Elution Buffer: 2x Laemmli sample buffer
-
Phosphate Buffered Saline (PBS)
-
DMSO (Vehicle Control)
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.[9]
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Normalize the protein concentration of all samples with Co-IP Lysis Buffer.
-
-
Pre-clearing (Optional but Recommended):
-
To reduce non-specific binding, incubate the lysate with 20-30 µL of Protein A/G beads for 1 hour at 4°C on a rotator.[10]
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
To 500-1000 µg of pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., rabbit anti-Bcl-2) or the isotype control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of equilibrated Protein A/G beads to each sample.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, carefully remove all residual wash buffer.
-
Add 30-50 µL of 2x Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads by centrifugation and transfer the supernatant (eluate) to a new tube.
-
-
Western Blot Analysis:
-
Load the eluates and a small fraction of the initial cell lysate (input control) onto an SDS-PAGE gel.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against Bcl-2 and the expected interacting protein (e.g., BAX).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation
The results of the Co-IP experiment can be effectively summarized in a table to show the relative abundance of the co-immunoprecipitated protein under different treatment conditions.
| Treatment | IP Antibody | Input: Bcl-2 | Input: BAX | Eluate: Bcl-2 (IP) | Eluate: BAX (Co-IP) |
| DMSO (Vehicle) | anti-Bcl-2 | +++ | +++ | +++ | +++ |
| This compound (0.1 µM) | anti-Bcl-2 | +++ | +++ | +++ | ++ |
| This compound (0.3 µM) | anti-Bcl-2 | +++ | +++ | +++ | + |
| This compound (1.0 µM) | anti-Bcl-2 | +++ | +++ | +++ | - |
| DMSO (Vehicle) | IgG Control | +++ | +++ | - | - |
Relative protein levels are indicated by: +++ (high), ++ (medium), + (low), - (not detected).
Troubleshooting
| Problem | Possible Cause | Recommendation |
| No or low yield of bait protein (Bcl-2) in the eluate | Inefficient immunoprecipitation. | - Ensure the antibody is suitable for IP. \n- Optimize antibody concentration. \n- Increase incubation time. |
| No or low yield of prey protein (BAX) in the eluate | - Protein-protein interaction is weak or transient. \n- Harsh lysis or wash buffer conditions. \n- this compound treatment was ineffective. | - Use a milder lysis buffer with lower detergent concentration. \n- Reduce the number or stringency of washes. \n- Confirm the activity of this compound with an apoptosis assay. |
| High background/non-specific binding in the IgG control lane | - Insufficient pre-clearing. \n- Inadequate washing. | - Always include a pre-clearing step. \n- Increase the number of washes or the stringency of the wash buffer. |
| Co-elution of antibody heavy and light chains obscuring results | Denaturing elution buffer releases antibody fragments. | - Use a crosslinking method to covalently attach the antibody to the beads. \n- Use secondary antibodies for Western blotting that do not recognize the species of the IP antibody. |
For more detailed troubleshooting, refer to general Co-IP troubleshooting guides.[11][12]
References
- 1. how-the-bcl-2-family-of-proteins-interact-to-regulate-apoptosis - Ask this paper | Bohrium [bohrium.com]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The C-terminal sequences of Bcl-2 family proteins mediate interactions that regulate cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Exploring the Role of BCL2 Interactome in Cancer: A Protein/Residue Interaction Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.13. Co‐immunoprecipitation [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: S55746 and BCL-XL Dependent Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of S55746, a selective BCL-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are not observing apoptosis in our BCL-XL dependent cell line after treatment with this compound. Is this expected?
Yes, this is the expected outcome. This compound is a highly selective inhibitor of the BCL-2 protein and exhibits poor affinity for BCL-XL.[1][2][3] Consequently, this compound does not have cytotoxic activity in cell lines that are primarily dependent on BCL-XL for survival.[2][3][4]
Q2: What is the mechanism of action of this compound?
This compound is a BH3-mimetic compound that binds to the hydrophobic groove of the BCL-2 protein with high affinity.[2][5] This binding displaces pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation, culminating in apoptosis.[3][6]
Q3: How selective is this compound for BCL-2 over BCL-XL?
This compound demonstrates a high degree of selectivity for BCL-2. The selectivity for BCL-2 over BCL-XL is reported to be in the range of approximately 70 to 400-fold.[1][6][7]
Q4: Are there any known cell lines that are resistant to this compound due to BCL-XL dependency?
Yes, the H146 cell line, which has low BCL-2 and high BCL-XL expression, is known to be resistant to this compound.[1][8] Platelets, which are also known to be strictly dependent on BCL-XL for survival, are insensitive to this compound.[3][8]
Troubleshooting Guide
If you are encountering unexpected results with this compound in your experiments, consider the following troubleshooting steps.
Issue: No apoptosis observed in a cell line presumed to be BCL-2 dependent.
Potential Cause 1: Incorrect assumption of BCL-2 dependency.
-
Troubleshooting Step: Confirm the anti-apoptotic protein dependency of your cell line. The expression levels of BCL-2 family proteins can vary significantly between cell lines.
-
Recommended Experiment: Perform Western blot analysis to determine the relative protein levels of BCL-2, BCL-XL, and MCL-1 in your cell line.
-
Interpretation: High levels of BCL-XL and/or MCL-1, with low levels of BCL-2, may indicate a dependency on these other anti-apoptotic proteins, thus explaining the lack of response to this compound.
-
Potential Cause 2: Suboptimal drug concentration or treatment duration.
-
Troubleshooting Step: Perform a dose-response and time-course experiment.
-
Recommended Experiment: Treat your cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for various durations (e.g., 24, 48, 72 hours).
-
Interpretation: This will help determine the optimal concentration and time required to induce apoptosis in your specific cell line.
-
Potential Cause 3: Issues with the apoptosis detection assay.
-
Troubleshooting Step: Use multiple, complementary methods to assess apoptosis.
-
Recommended Experiments:
-
Annexin V/Propidium Iodide (PI) Staining: Detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells via flow cytometry.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
PARP Cleavage Analysis: Detect the cleavage of PARP by activated caspases via Western blot.
-
-
Quantitative Data Summary
The following tables summarize the binding affinity and cellular activity of this compound.
Table 1: Binding Affinity of this compound for BCL-2 Family Proteins
| Protein | K_i (nM) |
| BCL-2 | 1.3 |
| BCL-XL | Poor affinity |
| MCL-1 | No significant binding |
| BFL-1 | No significant binding |
Data compiled from multiple sources.[1][7][9]
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Dependency | IC_50 (nM) |
| RS4;11 | BCL-2 | 71.6 |
| H146 | BCL-XL | 1700 |
Data from a 72-hour treatment period.[1][9]
Experimental Protocols
1. Western Blot for BCL-2 Family Proteins
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against BCL-2, BCL-XL, MCL-1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Visualizations
Caption: BCL-2 family protein interactions regulating apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. BCL-201 (this compound) - Chemietek [chemietek.com]
- 8. oncotarget.com [oncotarget.com]
- 9. medchemexpress.com [medchemexpress.com]
S55746 Technical Support Center: Aqueous Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with S55746 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic molecule with low aqueous solubility. It is practically insoluble in water and ethanol[1]. For experimental use, it typically requires initial dissolution in an organic solvent like dimethyl sulfoxide (DMSO), followed by dilution with aqueous-based solutions or co-solvents.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] Solubilities of up to 75 mg/mL (105.51 mM) and 100 mg/mL (140.68 mM) in DMSO have been reported.[1][2] It is crucial to use fresh, high-quality DMSO, as absorbed moisture can negatively impact solubility.[1] Sonication may be necessary to fully dissolve the compound.[2][4]
Q3: My this compound precipitated out of solution after dilution with my aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue due to the hydrophobic nature of this compound. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this. The key is often the use of appropriate co-solvents or formulation agents.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2][4] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a systematic approach to troubleshoot and resolve issues with this compound precipitation during the preparation of aqueous working solutions.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data on this compound Solubility
Table 1: this compound Solubility for In Vitro Applications
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 75 | 105.51 | Requires sonication.[2][4] |
| DMSO | 100 | 140.68 | Use fresh, moisture-free DMSO.[1] |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble |
Table 2: this compound Formulations for In Vivo Applications
| Formulation Composition | Achieved Concentration (mg/mL) | Solution Appearance | Recommended Use |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5.75 | Suspended Solution | Oral and intraperitoneal injection.[2][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | Clear Solution | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | Clear Solution | |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 5 | Clear Solution | Injection.[1] |
| CMC-Na | ≥ 5 | Homogeneous Suspension | Oral Administration.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 75 mg/mL).[2][4]
-
Vortex the solution vigorously.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate until the solution is clear. Gentle heating can also be applied.[2]
-
Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.[2][4]
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Serially dilute the stock solution in cell culture medium to achieve the final desired concentrations.
-
It is critical to add the DMSO stock solution to the aqueous medium slowly and with constant mixing to minimize precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Protocol 3: Preparation of this compound Formulation for In Vivo Oral Administration (Suspension)
-
Prepare a stock solution of this compound in DMSO (e.g., 57.5 mg/mL).[2]
-
In a separate tube, prepare a 20% solution of SBE-β-CD in saline.[2]
-
To prepare a 1 mL working solution of 5.75 mg/mL, add 100 µL of the this compound DMSO stock to 900 µL of the 20% SBE-β-CD in saline.[2]
-
Mix thoroughly to form a suspended solution. Use of an ultrasonic bath may be necessary.[2]
-
This formulation should be prepared fresh on the day of use.[2]
This compound Mechanism of Action: BCL-2 Inhibition
This compound is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][5] BCL-2 is an anti-apoptotic protein that prevents cell death.[3][6] By binding to the hydrophobic groove of BCL-2, this compound blocks its function, leading to the activation of the intrinsic apoptotic pathway.[1][7] This process is dependent on the pro-apoptotic proteins BAX and BAK.[2][8] The inhibition of BCL-2 by this compound restores the natural process of apoptosis in cancer cells that overexpress BCL-2, making it a promising therapeutic agent in hematological malignancies.[5][7][8]
DOT Script for this compound Signaling Pathway
Caption: this compound inhibits BCL-2, leading to apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
managing off-target effects of s55746 in primary cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of S55746 in primary cell experiments. The information is designed to help manage expectations, troubleshoot common issues, and correctly interpret experimental outcomes, particularly concerning potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3][4][5][6] By binding to the hydrophobic groove of BCL-2, this compound prevents it from sequestering pro-apoptotic proteins like BAX and BAK.[1][7] This leads to the activation of the mitochondrial apoptosis pathway, resulting in programmed cell death in BCL-2-dependent cells.[1]
Q2: Is this compound known to have significant off-target effects?
This compound is characterized by its high selectivity for BCL-2 over other BCL-2 family members, particularly BCL-XL, MCL-1, and BFL-1.[1][2][7] This selectivity is a key feature designed to minimize the off-target effects observed with less selective BCL-2 inhibitors, such as the thrombocytopenia associated with BCL-XL inhibition.[1] While no compound is entirely without potential off-target interactions at very high concentrations, this compound is designed for on-target BCL-2 inhibition within its effective nanomolar range.[1][8]
Q3: Why am I observing no apoptosis in my primary cells treated with this compound?
A lack of apoptosis upon this compound treatment is often due to the survival of the primary cells being dependent on other anti-apoptotic proteins that this compound does not inhibit, such as MCL-1 or BCL-XL.[1][7] This is an expected outcome in cells that are not BCL-2 dependent and does not necessarily indicate a compound failure or an off-target effect. It is crucial to determine the anti-apoptotic dependency of your primary cell model.
Q4: I am seeing some cell death in my primary cell culture. Could this be an off-target effect?
While possible, especially at high concentrations, cell death is more likely an on-target effect if a subpopulation of your primary cells is BCL-2 dependent. Primary cell cultures can be heterogeneous. It is recommended to characterize the BCL-2 expression levels and dependencies of the different cell types within your culture.
Q5: How can I confirm that the apoptosis I observe is an on-target effect of this compound?
To confirm on-target activity, you can perform several experiments:
-
Western Blotting: Show a disruption of the BCL-2/BAX protein complex.[1]
-
Control Cell Lines: Use cell lines with known BCL-2, BCL-XL, and MCL-1 dependencies as positive and negative controls. For example, RS4;11 cells are BCL-2 dependent, while H146 cells are BCL-XL dependent.[2][4]
-
BAX/BAK Knockout Models: In relevant cell lines, demonstrate that the apoptosis induced by this compound is dependent on BAX/BAK.[1][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No apoptosis observed in primary cells. | The cells are likely not dependent on BCL-2 for survival and may rely on MCL-1 or BCL-XL.[1][7] | 1. Profile the expression of BCL-2 family proteins (BCL-2, BCL-XL, MCL-1) in your primary cells. 2. Consider co-treatment with an MCL-1 inhibitor if MCL-1 expression is high.[9][10][11] |
| High variability in apoptosis rates between different primary donor samples. | Primary cells from different donors can have varying levels of BCL-2 expression and dependency. This is expected biological variability. | 1. Analyze a larger number of donor samples to determine a range of responses. 2. Correlate the level of BCL-2 expression with the sensitivity to this compound for each donor. |
| Cell death is observed only at very high concentrations (>1 µM). | At high concentrations, off-target effects can occur with any small molecule. This may not be representative of the selective, on-target activity. | 1. Perform a dose-response curve to determine the EC50. For sensitive primary cells like CLL, EC50 values are typically in the low nanomolar range.[1][8] 2. Use concentrations relevant to the known Ki of this compound (Ki = 1.3 nM).[2][4][5][6] |
| Inconsistent results between experiments. | Issues with compound stability, cell health, or experimental procedure. | 1. Prepare fresh stock solutions of this compound in DMSO and aliquot for single use to avoid freeze-thaw cycles.[12] 2. Ensure primary cells are healthy and in the logarithmic growth phase before treatment.[12] 3. Maintain consistent cell seeding densities and treatment durations. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Binding Affinity (Ki) |
| BCL-2 | 1.3 nM[2][4][5][6] |
| BCL-XL | ~70 to 400-fold less potent than BCL-2[2] |
| MCL-1 | No significant binding[1][2] |
| BFL-1 | No significant binding[1][2] |
Table 2: Cellular Activity of this compound in Hematological Cell Lines
| Cell Line | BCL-2 Family Dependence | IC50 (72h treatment) |
| RS4;11 | BCL-2 | 71.6 nM[2][4] |
| H146 | BCL-XL | 1.7 µM[2] |
Table 3: Ex Vivo Activity of this compound in Primary Cells
| Primary Cell Type | Treatment Duration | EC50 Range |
| Chronic Lymphocytic Leukemia (CLL) | 4 hours | 4.4 to 47.2 nM[1][8] |
| Platelets (BCL-XL dependent) | 3 hours | > 3 µM[1] |
Experimental Protocols
Protocol 1: Assessing Apoptosis in Primary Lymphocytes using Annexin V/PI Staining
-
Cell Preparation: Isolate primary lymphocytes from patient samples or healthy donors using a standard method like Ficoll-Paque density gradient centrifugation.
-
Seeding: Resuspend cells in appropriate culture medium at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 nM to 1 µM) in culture medium. Add the diluted compound to the cells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 24, or 48 hours) at 37°C and 5% CO2.
-
Staining:
-
Harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
-
Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the samples on a flow cytometer within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 2: Co-Immunoprecipitation to Assess BCL-2/BAX Disruption
-
Cell Treatment: Treat BCL-2 expressing cells (e.g., RS4;11 or primary CLL cells) with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a DMSO control for 2-4 hours.
-
Lysis: Lyse the cells in a gentle, non-denaturing lysis buffer (e.g., a CHAPS-based buffer) containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-BCL-2 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Run the eluates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Detection: Probe the membrane with antibodies against BCL-2 (to confirm successful immunoprecipitation) and BAX (to assess co-immunoprecipitation). A decrease in the amount of BAX pulled down with BCL-2 in the this compound-treated samples indicates disruption of the complex.[1]
Visualizations
Caption: Mechanism of this compound-induced apoptosis.
Caption: Troubleshooting logic for this compound experiments.
Caption: Selectivity profile of this compound.
References
- 1. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What are MCL1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 10. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]
- 11. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing S55746 Dosage for Minimal Toxicity In Vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of S55746, a selective BCL-2 inhibitor, to minimize toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that acts as a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4] BCL-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to treatment.[1][4] By binding to the hydrophobic groove of BCL-2, this compound mimics the action of pro-apoptotic BH3-only proteins, thereby neutralizing BCL-2's inhibitory effect on apoptosis.[1][3] This leads to the activation of the intrinsic mitochondrial apoptosis pathway, characterized by caspase-3 activation and PARP cleavage, ultimately resulting in cancer cell death.[1][3][5]
Q2: What is the key selectivity profile of this compound and why is it important for toxicity?
A2: this compound is highly selective for BCL-2 over other anti-apoptotic proteins like BCL-XL and MCL-1.[1][2][4] This selectivity is crucial for minimizing on-target toxicity, particularly thrombocytopenia (a reduction in platelet count), which is a known side effect of less selective BCL-2 inhibitors that also inhibit BCL-XL.[1] Platelet survival is dependent on BCL-XL, and by sparing this protein, this compound avoids this dose-limiting toxicity.[1][4]
Q3: What are the reported signs of toxicity, or lack thereof, in preclinical in vivo studies?
A3: Preclinical studies in mouse xenograft models of hematological tumors have reported that this compound is well-tolerated.[1][2][4][5] At effective anti-tumor doses, studies have noted no significant body weight loss or changes in the general behavior of the animals.[1][2][4][5] Doses up to 300 mg/kg have been administered without overt signs of toxicity.[1][6] Importantly, in vivo studies have confirmed that this compound does not induce platelet loss.[6]
Q4: What are the starting dose ranges for in vivo efficacy studies in mice?
A4: Based on published preclinical data, effective oral doses of this compound in mouse xenograft models range from 20 mg/kg to 300 mg/kg.[6][7] The optimal dose will depend on the specific tumor model, its BCL-2 dependency, and the desired therapeutic endpoint.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Suboptimal anti-tumor response | Insufficient drug exposure at the tumor site. | - Increase the dose of this compound within the well-tolerated range (up to 300 mg/kg in mice).- Increase the frequency of administration (e.g., from once daily to twice daily, if PK data supports this).- Confirm BCL-2 expression and dependency in your tumor model. This compound is most effective in BCL-2-dependent tumors. |
| Unexpected weight loss or signs of distress in animals | Although reported to be well-tolerated, individual animal models may exhibit unique sensitivities. | - Immediately reduce the dosage or temporarily halt administration.- Carefully monitor the animals' food and water intake, and overall health status.- Consider a dose-escalation study in a small cohort to determine the maximum tolerated dose (MTD) in your specific model. |
| Tumor resistance after initial response | Acquired resistance mechanisms. | - Investigate potential resistance pathways, such as the upregulation of other anti-apoptotic proteins like MCL-1 or BCL-XL.[1] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type |
| Ki for BCL-2 | 1.3 nM | Cell-free binding assay |
| Selectivity (BCL-2 vs. BCL-XL) | ~70 to 400-fold | Not specified |
| IC50 in RS4;11 cells (BCL-2 dependent) | 71.6 nM | Cell viability assay (72h) |
| IC50 in H146 cells (BCL-XL dependent) | 1.7 µM | Cell viability assay (72h) |
| EC50 in primary CLL cells | 4.4 to 47.2 nM | Apoptosis assay (4h) |
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Dose (Oral) | Dosing Schedule | Animal Model | Key Efficacy Outcome | Reported Toxicity |
| 25 and 100 mg/kg | Single dose | RS4;11 xenograft | 11-fold and 28-fold increase in caspase-3 activity, respectively.[1] | No platelet loss.[6] |
| 20, 50, and 100 mg/kg | Daily for 7 days | RS4;11 and Toledo xenografts | Time- and dose-dependent tumor growth inhibition.[6] | Not specified. |
| 200 and 300 mg/kg | 5 times a week for 3 weeks | RS4;11 xenograft | Dramatic inhibition of tumor growth.[7] | No significant body weight loss.[1] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy and Tolerability Study
-
Animal Model: Utilize an appropriate xenograft model with confirmed BCL-2 dependency (e.g., RS4;11 human B-cell precursor leukemia cells).
-
Housing and Acclimatization: House animals in accordance with institutional guidelines and allow for an acclimatization period.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements and calculate tumor volume.
-
Dosing: Once tumors reach a predetermined size, randomize animals into treatment and vehicle control groups. Administer this compound orally at desired dose levels (e.g., 25, 50, 100 mg/kg) daily.
-
Toxicity Monitoring: Monitor animal body weight, food and water intake, and clinical signs of toxicity daily.
-
Efficacy Endpoint: At the end of the study, euthanize animals and excise tumors for weight measurement and further analysis (e.g., biomarker analysis like caspase-3 activity).
Visualizations
Caption: this compound selectively inhibits BCL-2, leading to apoptosis.
Caption: Workflow for optimizing this compound dosage in vivo.
References
- 1. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: Troubleshooting Inconsistent Results with S55746 Batches
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing inconsistent results with different batches of the BCL-2 inhibitor, S55746. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BCL201) is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] It is an orally active compound that has demonstrated anti-tumor activity.[1][2] this compound works by binding to the hydrophobic groove of the BCL-2 protein, mimicking the action of BH3-only proteins, which are the natural antagonists of BCL-2.[2] This inhibition releases pro-apoptotic proteins like BAX and BAK, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[2][4]
Q2: Are there known issues with this compound batch-to-batch variability?
While there are no widespread reports of inherent batch-to-batch variability of this compound in the public domain, inconsistencies in experimental outcomes are a known challenge in pre-clinical research.[5] Such variability can arise from a multitude of factors including compound handling, experimental protocol deviations, and biological system variations. This guide aims to address these potential sources of inconsistency.
Q3: How can I be sure of the quality of my this compound batch?
It is crucial to obtain a Certificate of Analysis (CoA) from your supplier for each specific batch of this compound. The CoA should provide details on the compound's purity (typically assessed by HPLC), identity (confirmed by mass spectrometry and NMR), and appearance. If you suspect an issue with a particular batch, contact the supplier's technical support for further assistance.
Troubleshooting Guides
In Vitro Assay Inconsistencies
Problem: You are observing significant differences in the IC50 or EC50 values of this compound between different experimental runs or with new batches of the compound.
Potential Causes and Solutions:
-
Compound Solubility and Stability:
-
Is the compound fully dissolved? this compound is soluble in DMSO.[3] Ensure you are preparing a fresh stock solution in high-quality, anhydrous DMSO.[3] Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use vials and store them at -20°C or -80°C.
-
Is the compound stable in your cell culture media? Some compounds can degrade or precipitate when diluted in aqueous media. Prepare working solutions fresh for each experiment and visually inspect for any precipitation. Consider the final DMSO concentration in your assay, as high concentrations can be toxic to cells.
-
-
Cell Line Health and Passage Number:
-
Are your cells healthy and in the logarithmic growth phase? Inconsistent cell health can significantly impact their response to treatment. Always use cells with high viability (>95%) and ensure they are not overgrown.
-
Are you using a consistent passage number? Cell lines can exhibit phenotypic drift at high passage numbers. Establish a cell bank of low-passage cells and use cells within a defined passage range for all experiments.
-
-
Assay Protocol Variability:
-
Are you using a consistent cell seeding density? Variations in the initial number of cells can alter the effective drug concentration per cell and impact the final readout.
-
Is the incubation time consistent? The effects of this compound are time-dependent.[1][2] Ensure that the treatment duration is precisely the same across all experiments.
-
Is your assay readout consistent? Ensure that the reagents and instrumentation for your viability or apoptosis assay are calibrated and functioning correctly.
-
In Vivo Study Inconsistencies
Problem: You are observing variable anti-tumor efficacy or unexpected toxicity in your animal models treated with different batches of this compound.
Potential Causes and Solutions:
-
Formulation and Administration:
-
Is the formulation consistent? this compound can be formulated for oral gavage in various vehicles, such as 20% SBE-β-CD in saline or a solution containing PEG300, Tween-80, and saline.[1] The specific formulation can impact the compound's solubility, bioavailability, and ultimately its efficacy. Ensure the same formulation protocol is strictly followed for each study.
-
Is the administration volume and technique consistent? Inaccurate dosing can be a major source of variability. Ensure that animal weights are accurately measured and that the gavage technique is performed consistently by trained personnel.
-
-
Animal Health and Husbandry:
-
Are the animals healthy and of a consistent age and weight? Underlying health issues or differences in animal characteristics can influence drug metabolism and response.
-
Are the housing conditions consistent? Factors such as diet, light-dark cycle, and stress levels can impact experimental outcomes.
-
Experimental Protocols
In Vitro Cell Viability Assay (Example using RS4;11 cells)
-
Cell Culture: Culture RS4;11 cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Plate RS4;11 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of media.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).[1]
-
Treatment: Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Model (Example using RS4;11 cells)
-
Cell Implantation: Subcutaneously implant 5 x 10^6 RS4;11 cells into the flank of female SCID/beige mice.[1]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Compound Formulation and Administration: Prepare this compound for oral gavage at the desired concentrations (e.g., 25, 50, 100 mg/kg) in a suitable vehicle.[1] Administer the compound or vehicle daily for a specified period (e.g., 7 consecutive days).[1]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Various Hematological Cell Lines
| Cell Line | Type | IC50 (nM) after 72h | BCL-2 Dependence |
| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 | High |
| H146 | Small Cell Lung Cancer | 1700 | Low (BCL-XL dependent) |
| Toledo | Diffuse Large B-Cell Lymphoma | 401 | High |
Data compiled from publicly available research.[2][6]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Dose (mg/kg, p.o.) | Treatment Schedule | Outcome |
| RS4;11 | 25, 50, 100 | Daily for 7 days | Dose-dependent tumor growth inhibition |
| Toledo | 20, 50, 100 | Daily for 7 days | Dose-dependent tumor growth inhibition |
Data compiled from publicly available research.[1][6]
Visualizations
Caption: this compound inhibits BCL-2, leading to apoptosis.
Caption: A logical workflow for troubleshooting this compound variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Large inherent variability in data derived from highly standardised cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
impact of serum concentration on s55746 efficacy in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing S55746 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] BCL-2 is an anti-apoptotic protein that promotes cell survival.[2][4] By binding to the hydrophobic groove of BCL-2, this compound prevents it from inhibiting pro-apoptotic proteins like BAX and BAK.[5][6][7] This leads to the activation of the intrinsic apoptotic pathway, resulting in caspase activation and programmed cell death.[5][6]
Q2: In which cell lines has this compound shown efficacy?
This compound has demonstrated efficacy in various hematological cancer cell lines that are dependent on BCL-2 for survival.[5] This includes cell lines from Diffuse Large B-Cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), and Burkitt lymphoma.[8] For example, it potently induces cell killing in the RS4;11 cell line with an IC50 of 71.6 nM after 72 hours of treatment.[1][3] It has also shown efficacy in primary Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL) patient samples in the low nanomolar range.[5][6][9]
Q3: Does serum concentration in the culture medium affect the efficacy of this compound?
Troubleshooting Guide
Problem 1: Higher than expected IC50 value for this compound in our cell line.
-
Possible Cause 1: Cell line dependency. Your cell line may not be primarily dependent on BCL-2 for survival. It might have high expression of other anti-apoptotic proteins like BCL-XL or MCL-1, for which this compound has poor affinity.[3][5][6]
-
Recommendation: Profile the expression levels of BCL-2 family proteins (BCL-2, BCL-XL, MCL-1, BAX, BAK) in your cell line using immunoblotting to confirm it is a suitable model.[5]
-
-
Possible Cause 2: Serum protein binding. Components in the serum may bind to this compound, reducing its bioavailable concentration.
-
Recommendation: While there is no specific data on this compound serum protein binding in vitro, you could try reducing the serum concentration in your culture medium. However, be aware that this can affect cell health and growth. It is crucial to include proper controls and validate any changes to your protocol.
-
-
Possible Cause 3: Compound integrity. The this compound compound may have degraded.
Problem 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent cell culture conditions. Variations in cell density, passage number, or serum concentration can lead to inconsistent results.
-
Recommendation: Standardize your cell culture and plating procedures. Ensure cells are in the logarithmic growth phase at the time of treatment. Use a consistent source and concentration of serum for all experiments.
-
-
Possible Cause 2: Assay interference. Components in the serum or the cells themselves can interfere with the assay readout (e.g., colorimetric, fluorometric).[12][13][14]
-
Recommendation: Review the principles of your viability assay. Consider potential interferences from hemolysis, lipemia, or high protein concentrations.[12][13] Running appropriate controls, such as media-only and vehicle-treated wells, is essential. If interference is suspected, sample dilution or using an alternative assay method could be explored.[12][15]
-
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in a selection of hematological cancer cell lines.
| Cell Line | Cancer Type | IC50 (72h treatment) | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 nM | [1][3] |
| H146 | Small Cell Lung Cancer (BCL-XL dependent) | 1.7 µM | [3] |
| Toledo | Diffuse Large B-Cell Lymphoma | 401 nM | [8] |
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate at a density predetermined to ensure logarithmic growth throughout the experiment. For suspension cells like RS4;11, a typical density is 10,000 cells/well.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is advisable to prepare intermediate dilutions to minimize DMSO concentration in the final well (typically ≤ 0.1%).
-
Treatment: Add the desired concentrations of this compound or vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[1][5][8]
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
Visualizations
Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound inhibits BCL-2, leading to apoptosis.
Caption: Workflow for in vitro this compound efficacy testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Fetal Bovine Serum Concentration on Lysophosphatidylcholine-mediated Proliferation and Apoptosis of Human Aortic Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different concentrations of fetal bovine serum affect cytokine modulation in Lipopolysaccharide-activated apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
- 13. sundiagnostics.us [sundiagnostics.us]
- 14. researchgate.net [researchgate.net]
- 15. myadlm.org [myadlm.org]
potential for s55746 degradation in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for S55746 degradation in long-term storage. The following troubleshooting guides and FAQs address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound powder should be stored at -20°C for long-term use (months to years). Stock solutions of this compound in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q2: I observed precipitation in my this compound stock solution after thawing. What should I do?
A2: Precipitation upon thawing can occur. Gentle warming and/or sonication can be used to aid in the redissolution of the compound.[1] To minimize freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been detailed in published literature, based on its chemical structure which includes a benzamide and a morpholine moiety, potential degradation could occur through hydrolysis of the amide bond or cleavage of the morpholine ring.[2][3][4] Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, light, heat) would be necessary to identify the specific degradation products and pathways.[5][6][7]
Q4: How can I detect potential degradation of my this compound sample?
A4: A change in the physical appearance of the compound (e.g., color change) or a decrease in its biological activity in your experiments could indicate degradation. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your this compound sample and detect the presence of degradation products. A stability-indicating HPLC method would show a decrease in the peak corresponding to this compound and the appearance of new peaks corresponding to degradants.
Q5: Are there any known degradation products of this compound?
A5: Currently, there is no publicly available information detailing the specific degradation products of this compound. Identifying these would require conducting forced degradation studies followed by characterization of the resulting impurities using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Troubleshooting Guides
Issue 1: Reduced or Inconsistent Efficacy of this compound in Cellular Assays
Possible Cause:
-
Degradation of this compound: Improper storage or handling may have led to the chemical degradation of the compound, reducing its effective concentration.
-
Incorrect Sample Preparation: Errors in weighing, dissolution, or dilution can lead to inaccurate concentrations.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the this compound powder and stock solutions have been stored at the recommended temperatures (-20°C for powder, -80°C for stock solutions).[1]
-
Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the powder. For in-vivo experiments, always use freshly prepared working solutions.[1]
-
Assess Purity: If available, use an analytical technique like HPLC to check the purity of the stored this compound and compare it to a new batch or a previously validated standard.
-
Perform a Dose-Response Curve: Run a new dose-response experiment to determine the current IC50 value and compare it to expected values from the literature or your own historical data.
-
Review Preparation Protocol: Double-check all calculations and steps in your sample preparation protocol to rule out dilution errors.
Issue 2: Unexpected Peaks in Analytical Chromatography (e.g., HPLC)
Possible Cause:
-
This compound Degradation: The appearance of new peaks can indicate the presence of degradation products.
-
Contamination: The sample may have been contaminated with other compounds.
-
Solvent Impurities: Impurities in the solvents used for sample preparation or chromatography can also appear as extra peaks.
Troubleshooting Steps:
-
Analyze a Fresh Sample: Prepare and analyze a fresh solution of this compound to see if the unexpected peaks are still present.
-
Run a Blank: Inject the solvent/blank used for your sample preparation to check for solvent-related impurities.
-
Conduct a Forced Degradation Study (Simplified): To tentatively identify if the new peaks are degradation products, you can subject a small amount of this compound to stress conditions (e.g., mild acid/base treatment, heating) and see if the intensity of the unknown peaks increases.
-
Mass Spectrometry Analysis: If your HPLC is coupled to a mass spectrometer (LC-MS), you can obtain the mass of the unknown peaks to help in their identification as potential degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Months to Years | [6] |
| Stock Solution in Solvent | -80°C | Up to 6 months | [1] |
| Stock Solution in Solvent | -20°C | Up to 1 month | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This is a generalized protocol to induce and identify potential degradation products of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with UV or MS detector
-
pH meter
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample of this compound and a solution of this compound at an elevated temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose a solid sample and a solution of this compound to a light source (e.g., UV lamp) for a defined period.
-
Analysis: Analyze the stressed samples alongside a control (unstressed) sample using a stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the this compound peak area.
-
Characterization: If significant degradation is observed, use techniques like LC-MS/MS and NMR to identify the structure of the degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound degradation issues.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Page loading... [wap.guidechem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
Technical Support Center: S55746 and its Platelet-Sparing Properties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the platelet-sparing properties of S55746 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the platelet-sparing property of this compound?
A1: The platelet-sparing property of this compound stems from its high selectivity for the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) over B-cell lymphoma-extra large (BCL-XL).[1][2][3][4][5][6] Platelet survival is critically dependent on BCL-XL.[2][7] Unlike dual BCL-2/BCL-XL inhibitors such as Navitoclax (ABT-263), which cause on-target thrombocytopenia by inhibiting BCL-XL, this compound's poor affinity for BCL-XL prevents the induction of apoptosis in platelets.[1][2][3][6][7]
Q2: How does the selectivity of this compound for BCL-2 over BCL-XL compare to other BH3 mimetics?
A2: this compound exhibits a significant selectivity for BCL-2, with a reported selectivity of approximately 70 to 400-fold over BCL-XL, depending on the assay.[4] This profile is comparable to other BCL-2 selective inhibitors like Venetoclax (ABT-199), which was also designed to minimize BCL-XL inhibition and thus spare platelets.[1][8] In contrast, inhibitors like Navitoclax (ABT-263) potently inhibit both BCL-2 and BCL-XL, leading to dose-limiting thrombocytopenia.[2][7][9]
Q3: Is some level of platelet toxicity expected with this compound at very high concentrations?
A3: While this compound is highly selective, at supra-pharmacological concentrations, off-target effects, including minor impacts on platelet viability, could theoretically occur. However, preclinical in vivo studies have shown that this compound does not induce platelet loss at effective anti-tumor doses.[1][10] Any observed platelet toxicity at reasonable experimental concentrations should be investigated for other potential causes (see Troubleshooting Guide).
Q4: What is the mechanism of action of this compound in cancer cells?
A4: this compound is a BH3 mimetic that binds to the hydrophobic groove of the BCL-2 protein.[1][3][11][12] This binding displaces pro-apoptotic proteins like BAX and BAK, which are normally sequestered by BCL-2.[1][3] The released BAX and BAK can then oligomerize at the mitochondrial outer membrane, leading to its permeabilization, cytochrome c release, caspase activation, and ultimately, apoptosis.[1][3][5][12]
Troubleshooting Guides
Issue 1: Unexpected drop in platelet count in an in vivo experiment.
-
Possible Cause 1: Compound Formulation/Vehicle Effect. The vehicle used to dissolve this compound might have an unexpected toxic effect on platelets.
-
Troubleshooting Step: Always include a vehicle-only control group in your in vivo studies to assess the baseline effect of the formulation on platelet counts.
-
-
Possible Cause 2: Animal Health. Underlying health issues in the experimental animals could lead to fluctuations in platelet counts, independent of the drug treatment.
-
Troubleshooting Step: Ensure all animals are healthy and properly acclimatized before starting the experiment. Monitor for any signs of illness throughout the study.
-
-
Possible Cause 3: Off-target toxicity at high doses. While unlikely at therapeutic doses, very high concentrations might lead to unforeseen off-target effects.
-
Troubleshooting Step: Review the dose-response relationship. If the effect is only seen at the highest, non-physiologically relevant doses, it may not be a true representation of the compound's typical activity.
-
Issue 2: Inconsistent results in in vitro platelet viability assays.
-
Possible Cause 1: Platelet Activation. Platelets are sensitive and can be easily activated during isolation and handling, which can affect their viability.
-
Troubleshooting Step: Ensure gentle handling of blood samples and use appropriate anticoagulants. Minimize centrifugation forces and temperature fluctuations during platelet isolation.
-
-
Possible Cause 2: Assay Incubation Time and Temperature. The kinetics of apoptosis in platelets can be influenced by these parameters.
-
Troubleshooting Step: Optimize incubation times and temperatures. For some assays, a longer incubation (e.g., 24 hours) at 37°C may be necessary to detect subtle effects.[13]
-
-
Possible Cause 3: Reagent Issues. The viability of reagents, such as those used in metabolic or apoptosis assays, can degrade over time.
-
Troubleshooting Step: Use fresh reagents and run positive and negative controls to ensure the assay is performing as expected. For instance, use a known BCL-XL inhibitor like ABT-263 as a positive control for platelet apoptosis.
-
Issue 3: Low signal or inconsistent results in apoptosis assays (e.g., Annexin V, Caspase-3/7) with cancer cell lines.
-
Possible Cause 1: Cell Line Sensitivity. Not all cell lines are equally sensitive to BCL-2 inhibition. The expression levels of BCL-2 family proteins can vary significantly.
-
Possible Cause 2: Suboptimal Assay Timing. The peak of apoptotic events can vary between different cell lines and with different drug concentrations.
-
Possible Cause 3: Cell confluence and health. Unhealthy or overly confluent cells may not respond consistently to treatment.
-
Troubleshooting Step: Ensure cells are in the logarithmic growth phase and at an appropriate density when initiating the experiment.
-
Data Presentation
Table 1: In Vitro Selectivity and Potency of this compound
| Parameter | This compound | ABT-199 (Venetoclax) | ABT-263 (Navitoclax) |
| BCL-2 Binding (Ki) | ~1.3 nM[2][4] | <0.01 nM | ≤1 nM |
| BCL-XL Binding (Ki) | Poor affinity[1] | >4400 nM | ≤1 nM |
| MCL-1 Binding (Ki) | No significant binding[1][2] | >4400 nM | >1000 nM |
| IC50 in RS4;11 (BCL-2 dependent) | ~71.6 nM[4] | Data not available | Data not available |
| IC50 in H146 (BCL-XL dependent) | ~1.7 µM[4] | Data not available | Data not available |
| Platelet Apoptosis (EC50) | > 3 µM[1] | Not applicable (sparing) | ~0.03 µM (for ABT-737)[1] |
Table 2: In Vivo Effects of this compound on Tumor Growth and Platelet Count
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition | Change in Platelet Count | Reference |
| This compound | 25 | Significant | No significant change | [1] |
| This compound | 100 | Significant | No significant change | [1] |
| ABT-263 | 100 | Significant | Strong decrease | [1] |
| Vehicle Control | N/A | N/A | No significant change | [1] |
Experimental Protocols
Protocol 1: In Vitro Platelet Viability Assay
-
Platelet Isolation:
-
Collect human blood in tubes containing an anticoagulant (e.g., ACD - acid-citrate-dextrose).
-
Centrifuge at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).
-
Add a prostaglandin E1 solution to the PRP to prevent platelet activation.
-
Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).
-
-
Treatment:
-
Platelets are seeded in a multi-well plate.
-
Add this compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for platelet apoptosis (e.g., ABT-263).
-
Incubate for a predetermined time (e.g., 3 to 24 hours) at 37°C.[13]
-
-
Viability Assessment:
-
Use a commercially available assay kit such as CellTiter-Glo® or a caspase-3/7 activity assay.
-
Follow the manufacturer's instructions for reagent addition and incubation.
-
Measure luminescence or fluorescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of viable platelets.
-
Protocol 2: In Vivo Xenograft Model for Efficacy and Platelet Count Assessment
-
Cell Implantation:
-
Implant a suitable human hematological cancer cell line (e.g., RS4;11, Toledo) subcutaneously into immunocompromised mice (e.g., SCID).[10]
-
-
Tumor Growth and Treatment:
-
Monitoring:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor animal body weight and overall health.
-
At specified time points (e.g., baseline, during treatment, and at the end of the study), collect blood samples via a suitable method (e.g., retro-orbital sinus) for complete blood count (CBC) analysis, paying close attention to platelet counts.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced apoptosis in cancer cells.
Caption: Why this compound is platelet-sparing compared to Navitoclax.
Caption: In vivo experimental workflow for assessing this compound.
References
- 1. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors [explorationpub.com]
- 3. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism-based pharmacokinetic/pharmacodynamic meta-analysis of navitoclax (ABT-263) induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Practical Management of the Venetoclax-Treated Patient in Chronic Lymphocytic Leukemia and Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. plateletservices.com [plateletservices.com]
Technical Support Center: Cell Line Specific Responses to S55746 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing S55746, a selective BCL-2 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line-specific responses to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3] It functions as a BH3 mimetic, binding to the hydrophobic groove of BCL-2 and displacing pro-apoptotic proteins.[3] This leads to the activation of the intrinsic apoptotic pathway in a BAX/BAK-dependent manner, ultimately resulting in cancer cell death.[3][4]
Q2: Which cancer cell lines are sensitive to this compound treatment?
A2: Cell lines that are highly dependent on BCL-2 for survival are generally sensitive to this compound. This includes a range of hematological malignancy cell lines. For example, the acute lymphoblastic leukemia cell line RS4;11 is potently inhibited by this compound.[1][5] Additionally, certain Diffuse Large B-Cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines, as well as primary Chronic Lymphocytic Leukemia (CLL) and MCL patient samples, have shown sensitivity to this compound in the low nanomolar range.[3][6]
Q3: What are the known mechanisms of resistance to this compound?
A3: Resistance to this compound is often associated with the expression of other anti-apoptotic proteins, particularly BCL-XL and MCL-1, as this compound has poor affinity for these proteins.[1][3] Cell lines that are dependent on BCL-XL for survival, such as the H146 small cell lung cancer line, exhibit weak responses to this compound.[1][5] Upregulation of alternative anti-apoptotic family members can reduce a cell's dependence on BCL-2, thereby conferring resistance.[7] Mutations in the BCL-2 protein, such as the G101V mutation, have also been shown to reduce sensitivity to this compound.[8]
Q4: What are appropriate positive and negative controls for this compound experiments?
A4:
-
Positive Control Cell Line: A BCL-2-dependent cell line with a known low IC50 for this compound, such as RS4;11, is a suitable positive control.
-
Negative Control Cell Line: A cell line known to be resistant to this compound due to BCL-XL dependence, such as H146, can serve as a negative control.[1][5]
-
Untreated Control: An untreated or vehicle (DMSO)-treated sample of the experimental cell line is essential to establish a baseline for viability and apoptosis.
-
Staurosporine-Treated Control: For apoptosis assays, treating cells with a broad-spectrum kinase inhibitor like staurosporine can serve as a general positive control for apoptosis induction.[9]
Q5: What are the key considerations for in vivo studies with this compound?
A5: this compound is orally bioavailable and has demonstrated anti-tumor efficacy in hematological xenograft models, such as those using RS4;11 and Toledo cells.[1] Importantly, due to its high selectivity for BCL-2 over BCL-XL, this compound does not cause the platelet loss (thrombocytopenia) that is often observed with dual BCL-2/BCL-XL inhibitors.[3][10]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Unexpected Cell Line Resistance to this compound
| Question | Possible Cause | Suggested Solution |
| My BCL-2 dependent cell line is showing unexpected resistance to this compound. | 1. High expression of other anti-apoptotic proteins (BCL-XL, MCL-1): The cell line may have intrinsic or acquired resistance through upregulation of other survival proteins. | - Perform western blotting to assess the protein levels of BCL-2, BCL-XL, and MCL-1. - Consider using combination therapies with inhibitors of BCL-XL or MCL-1. |
| 2. BAX/BAK deficiency: this compound-induced apoptosis is dependent on BAX and BAK. | - Verify BAX and BAK expression levels by western blot. | |
| 3. Incorrect drug concentration or stability: The compound may have degraded or been used at a suboptimal concentration. | - Confirm the concentration of your this compound stock solution. - Prepare fresh dilutions for each experiment. - Store the stock solution at -80°C and avoid repeated freeze-thaw cycles.[5] | |
| 4. Cell line misidentification or genetic drift: The cell line may no longer have the expected genetic background. | - Perform cell line authentication (e.g., STR profiling). |
Inconsistent Results in Viability or Apoptosis Assays
| Question | Possible Cause | Suggested Solution |
| I'm observing high variability between replicates in my CellTiter-Glo™ assay. | 1. Incomplete cell lysis and reagent mixing: Insufficient mixing can lead to incomplete ATP release and variable luminescent signal. | - Ensure thorough mixing of the CellTiter-Glo™ reagent with the cell culture by shaking the plate for at least 2 minutes on an orbital shaker.[11] - Allow the plate to incubate for 10 minutes at room temperature to stabilize the signal before reading.[11] |
| 2. Uneven cell plating: Inconsistent cell numbers across wells will lead to variable results. | - Ensure a homogenous single-cell suspension before plating. - For adherent cells, allow sufficient time for attachment before adding the compound. | |
| 3. Edge effects on the microplate: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations. | - Avoid using the outer wells of the plate for experimental samples. Fill them with media to maintain humidity. | |
| My Annexin V/PI staining for apoptosis is unclear or shows unexpected populations. | 1. Suboptimal staining procedure: Incorrect reagent concentrations or incubation times can lead to ambiguous results. | - Always include unstained, single-stained (Annexin V only and PI only), and positive controls to set up proper compensation and gating.[12] - Use the recommended binding buffer and avoid washing the cells after staining.[13] |
| 2. Cell handling issues: Harsh cell detachment methods can damage the cell membrane and lead to false positives. | - For adherent cells, use a gentle, non-enzymatic detachment method like using EDTA.[12] | |
| 3. Late-stage apoptosis or necrosis: Cells in late-stage apoptosis or necrosis will be double-positive for Annexin V and PI, which can be difficult to distinguish. | - Analyze cells at earlier time points to capture early apoptotic events (Annexin V positive, PI negative). |
Western Blotting Issues
| Question | Possible Cause | Suggested Solution |
| I cannot detect cleaved caspase-3 by western blot, even though other assays suggest apoptosis. | 1. Transient nature of cleaved caspase-3: The peak of cleaved caspase-3 expression can be transient. | - Perform a time-course experiment to identify the optimal time point for detecting cleaved caspase-3. |
| 2. Low protein abundance: Cleaved caspase-3 may be present at low levels. | - Load a higher amount of total protein (e.g., 40-50 µg). - Use a sensitive ECL substrate. | |
| 3. Poor transfer of small proteins: The small size of cleaved caspase-3 (17/19 kDa) can make efficient transfer difficult. | - Use a PVDF or nitrocellulose membrane with a 0.2 µm pore size. - Optimize the transfer time and voltage to avoid over-transfer ("blow-through"). Shorter transfer times at higher voltage or longer times at lower voltage can be tested.[14] | |
| 4. Antibody issues: The primary antibody may not be optimal. | - Use a well-validated antibody for cleaved caspase-3. The Cell Signaling Technology antibody #9661 is commonly used.[9] - Optimize the primary antibody dilution and incubation conditions. |
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference(s) |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.0716 | 72h | [1][5] |
| H146 | Small Cell Lung Cancer | 1.7 | 72h | [1][5] |
| SU-DHL-4 | Diffuse Large B-Cell Lymphoma | < 1 | 72h | [3] |
| SU-DHL-6 | Diffuse Large B-Cell Lymphoma | < 1 | 72h | [3] |
| OCI-Ly1 | Diffuse Large B-Cell Lymphoma | < 1 | 72h | [3] |
| OCI-Ly7 | Diffuse Large B-Cell Lymphoma | < 1 | 72h | [3] |
| Toledo | Diffuse Large B-Cell Lymphoma | < 1 | 72h | [3] |
| Pfeiffer | Diffuse Large B-Cell Lymphoma | < 1 | 72h | [3] |
| Granta-519 | Mantle Cell Lymphoma | < 1 | 72h | [3] |
| Jeko-1 | Mantle Cell Lymphoma | < 1 | 72h | [3] |
| Daudi | Burkitt Lymphoma | > 10 | 72h | [3] |
| Raji | Burkitt Lymphoma | > 10 | 72h | [3] |
| Ramos | Burkitt Lymphoma | > 10 | 72h | [3] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted for a 96-well plate format.
Materials:
-
Opaque-walled 96-well plates suitable for cell culture and luminescence reading.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Multichannel pipette.
-
Plate shaker.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in a final volume of 100 µL per well. Include wells with media only for background measurement.
-
Incubate the plate for 24 hours to allow cells to adhere and resume logarithmic growth.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence from all readings and normalize the data to the vehicle-treated control wells to determine the percentage of viable cells.
-
Calculate the IC50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit.
-
Propidium Iodide (PI) solution.
-
1X Annexin-binding buffer.
-
Flow cytometer.
Procedure:
-
Seed and treat cells with this compound as described for the cell viability assay. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest the cells, including any floating cells in the supernatant, as these may be apoptotic.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use single-color controls to set up compensation and quadrants to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Cleaved Caspase-3 and PARP
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels (e.g., 12-15% acrylamide).
-
PVDF or nitrocellulose membrane (0.2 µm pore size).
-
Primary antibodies: anti-cleaved caspase-3, anti-PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL western blotting substrate.
Procedure:
-
After treatment with this compound, harvest the cells and lyse them in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using a gel with an appropriate acrylamide concentration to resolve low molecular weight proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-PARP) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of the 89 kDa cleaved PARP fragment and the 17/19 kDa cleaved caspase-3 fragments are indicative of apoptosis.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. kairos-js.co.id [kairos-js.co.id]
- 3. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. ulab360.com [ulab360.com]
- 12. bosterbio.com [bosterbio.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
S55746: A Potent and Selective BCL-2 Inhibitor for Cancer Therapy
A detailed comparison of the selectivity of S55746 for BCL-2 over BCL-XL, supported by experimental data and methodologies.
In the landscape of cancer therapeutics, targeting the B-cell lymphoma 2 (BCL-2) family of proteins has emerged as a promising strategy to overcome apoptosis resistance, a hallmark of many malignancies. This compound (also known as BCL201) is a novel, orally bioavailable small molecule inhibitor that has demonstrated high potency and selectivity for the anti-apoptotic protein BCL-2.[1][2][3] This guide provides a comprehensive comparison of the selectivity of this compound for BCL-2 over its closely related homolog, BCL-XL, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of this compound Selectivity
The selectivity of a BCL-2 inhibitor is a critical determinant of its therapeutic window, as off-target inhibition of BCL-XL can lead to dose-limiting toxicities, such as thrombocytopenia.[1][4] this compound has been shown to exhibit a significant selectivity for BCL-2 over BCL-XL, with reported selectivity ratios ranging from approximately 70 to 400-fold depending on the specific assay employed.[1][2][5]
Biochemical and Cellular Activity
The following tables summarize the key quantitative data from biochemical and cellular assays that highlight the selectivity of this compound.
| Biochemical Assay | Target | This compound Ki (nM) | Reference |
| Fluorescence Polarization | BCL-2 | 1.3 | [1][2] |
| Fluorescence Polarization | BCL-XL | >500 | [1] |
| Cell-Based Assay | Cell Line | Dependency | This compound IC50 | Reference |
| Cell Viability | RS4;11 | BCL-2 | 71.6 nM | [1][2] |
| Cell Viability | H146 | BCL-XL | 1.7 µM | [1][2] |
Mechanism of Action: Targeting the BCL-2 Pathway
This compound exerts its pro-apoptotic effects by binding to the hydrophobic groove of the BCL-2 protein.[1][3] This binding event competitively inhibits the interaction between BCL-2 and pro-apoptotic proteins such as BAX and BAK. The disruption of the BCL-2/BAX complex allows BAX to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][6]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to determine the selectivity of this compound.
Fluorescence Polarization (FP) Assay
This biochemical assay measures the binding affinity of this compound to BCL-2 and BCL-XL. The principle is based on the change in the polarization of fluorescently labeled BH3 peptides upon binding to the larger BCL-2 family proteins.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Reconstitute recombinant human BCL-2 and BCL-XL proteins in an appropriate assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).
-
Prepare a fluorescently labeled BH3 peptide (e.g., FITC-labeled PUMA BH3 peptide) in the same assay buffer.
-
-
Assay Procedure:
-
In a 384-well black plate, add a fixed concentration of the fluorescent BH3 peptide and either BCL-2 or BCL-XL protein.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
The data is analyzed to determine the concentration of this compound that inhibits 50% of the fluorescent peptide binding (IC50).
-
The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.
-
Co-Immunoprecipitation (Co-IP)
This cell-based assay is used to confirm that this compound disrupts the interaction between BCL-2 and BAX in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a BCL-2 dependent cell line (e.g., RS4;11) to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in Tris-buffered saline with protease and phosphatase inhibitors).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for BCL-2 overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against BCL-2 and BAX, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. A decrease in the amount of BAX co-immunoprecipitated with BCL-2 in the this compound-treated samples indicates disruption of the interaction.
-
Cell Viability Assay
This assay measures the cytotoxic effect of this compound on cell lines that are dependent on either BCL-2 or BCL-XL for survival.
Protocol:
-
Cell Seeding:
-
Seed BCL-2 dependent (e.g., RS4;11) and BCL-XL dependent (e.g., H146) cells in 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Incubate the plates according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells and plot the cell viability against the drug concentration.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Conclusion
References
- 1. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. scispace.com [scispace.com]
- 4. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
validation of s55746 on-target activity in BAX/BAK dependent manner
Comparative Guide to the On-Target Activity of S55746
A comprehensive analysis of this compound, a selective BCL-2 inhibitor, and its validated BAX/BAK-dependent mechanism of action, in comparison with other relevant BCL-2 family inhibitors.
This guide provides an in-depth comparison of the BCL-2 inhibitor this compound with alternative compounds, focusing on the experimental validation of its on-target activity. The data presented herein is intended for researchers, scientists, and drug development professionals working in oncology and apoptosis-related fields.
Introduction to BCL-2 Family Proteins and BH3 Mimetics
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] This family includes both pro-survival members (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic effector proteins (BAX, BAK).[1] In many cancers, overexpression of pro-survival proteins like BCL-2 allows malignant cells to evade apoptosis, contributing to tumor development and chemoresistance.[1][2]
BH3 mimetics are a class of drugs designed to mimic the action of pro-apoptotic BH3-only proteins. They bind to the hydrophobic groove of pro-survival BCL-2 family members, thereby preventing them from sequestering pro-apoptotic proteins. This action liberates BAX and BAK, which then oligomerize at the mitochondria to initiate cell death.[1] this compound (also known as BCL201) is a potent, orally bioavailable, and selective BH3 mimetic that specifically targets BCL-2.[1][2][3]
This compound: Mechanism of BAX/BAK-Dependent Apoptosis
This compound exerts its pro-apoptotic effect by selectively binding to BCL-2. This high-affinity interaction disrupts the binding of BCL-2 to pro-apoptotic proteins like BIM. Once liberated, these activator proteins trigger the conformational change and oligomerization of the effector proteins BAX and BAK at the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, activation of the caspase cascade, and ultimately, programmed cell death.[1]
Validation of On-Target BAX/BAK Dependency
The on-target activity of this compound is critically validated by demonstrating that its cell-killing efficacy is dependent on the presence of the effector proteins BAX and BAK.
Experimental Workflow
A standard method to validate this dependency involves comparing the cytotoxic effect of this compound on wild-type cancer cells versus cells in which BAX or BAK has been genetically depleted using techniques like shRNA knockdown or CRISPR/Cas9 knockout. A significant increase in the half-maximal inhibitory concentration (IC50) in the BAX/BAK-deficient cells confirms the dependency.
Supporting Experimental Data
Studies have conclusively shown that the cytotoxic activity of this compound is significantly diminished in cancer cells lacking BAX. In the RS4;11 human B-cell precursor leukemia cell line, depletion of BAX using an shRNA-based approach resulted in a ~50-fold increase in the IC50 value for this compound.[4] Furthermore, the cleavage of PARP, a key marker of apoptosis, was markedly inhibited in BAX-deficient cells upon treatment with this compound.[1][4]
| Cell Line | Genetic Background | This compound IC50 | Fold Change | Reference |
| RS4;11 | Control (Wild-Type BAX) | 0.057 µM | - | [4] |
| RS4;11 | BAX-deficient (shRNA) | 2.7 µM | ~50-fold increase | [4] |
Comparative Analysis with Alternative BCL-2 Family Inhibitors
This compound distinguishes itself from other BH3 mimetics primarily through its high selectivity for BCL-2 over other pro-survival family members like BCL-XL and MCL-1.[1][2][3][5] This selectivity profile is crucial for its therapeutic window and side-effect profile.
| Inhibitor | Primary Target(s) | Selectivity Profile | Key Features & Clinical Relevance |
| This compound (BCL201) | BCL-2 | Highly selective for BCL-2. Poor affinity for BCL-XL and no significant binding to MCL-1 or BFL-1.[1][2][3] | Orally bioavailable.[1][2] The high selectivity avoids BCL-XL-mediated toxicities like thrombocytopenia (platelet loss).[1][6] |
| Venetoclax (ABT-199) | BCL-2 | Highly selective for BCL-2 over BCL-XL and MCL-1. | First FDA-approved, orally bioavailable BCL-2 inhibitor.[2][7] A key clinical comparator for novel BCL-2 inhibitors. |
| Navitoclax (ABT-263) | BCL-2, BCL-XL, BCL-W | Dual inhibitor, potent against BCL-2 and BCL-XL. | Broader activity but associated with dose-limiting thrombocytopenia due to BCL-XL inhibition in platelets.[1][8] |
| ABT-737 | BCL-2, BCL-XL, BCL-W | A precursor to Navitoclax with a similar dual-inhibitor profile. Not orally bioavailable. | A widely used tool compound for preclinical studies to validate the BCL-2/BCL-XL pathway.[9][10] |
| S63845 | MCL-1 | Highly selective for MCL-1. | Used to target cancers dependent on MCL-1 for survival and to overcome resistance to BCL-2 inhibitors.[11] |
| WEHI-539 | BCL-XL | Highly selective for BCL-XL. | A tool compound to study BCL-XL dependency and overcome resistance, though in vivo toxicity has limited its clinical applicability.[12] |
Experimental Protocols
Below are representative protocols for the key experiments used to validate the on-target activity of this compound.
Cell Viability and IC50 Determination
This protocol is used to measure the concentration of a compound required to inhibit cell viability by 50%.
-
Cell Plating: Seed cells (e.g., RS4;11 wild-type and BAX-deficient) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere or stabilize overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (and comparator compounds) in culture medium. Treat cells with increasing concentrations of the compound for a specified duration (e.g., 72 hours).[1][13] Include a DMSO-only control.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions. This reagent measures ATP levels as an indicator of metabolically active cells.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence readings to the DMSO control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Treat cells in suspension or in plates with this compound at various concentrations for a short duration (e.g., 2-4 hours).[1][6]
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.
Immunoblotting for Apoptosis Markers
This technique is used to detect the presence and cleavage of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific for target proteins (e.g., BAX, cleaved Caspase-3, cleaved PARP, and a loading control like Actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the band intensities between treated and untreated samples to assess protein expression and cleavage. A reduction in full-length PARP and an increase in cleaved PARP and cleaved Caspase-3 confirm apoptosis induction.[1][6]
References
- 1. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - OAK Open Access Archive [oak.novartis.com]
- 6. researchgate.net [researchgate.net]
- 7. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and identification of a novel small molecule BCL-2 inhibitor that binds to the BH4 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BCL2 inhibitors as anticancer drugs: a plethora of misleading BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Assessing the Anti-Tumor Efficacy of S55746 Against Other BH3 Mimetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic strategy of targeting apoptosis, or programmed cell death, has gained significant traction in oncology. Central to this approach are BH3 mimetics, a class of drugs designed to inhibit anti-apoptotic B-cell lymphoma 2 (BCL-2) family proteins, thereby promoting cancer cell death. S55746 (also known as BCL201) is a potent and selective BCL-2 inhibitor that has demonstrated significant anti-tumor activity in preclinical models of hematological malignancies.[1][2][3] This guide provides an objective comparison of the anti-tumor efficacy of this compound with other BH3 mimetics, supported by experimental data, to aid researchers in their drug development and discovery efforts.
Mechanism of Action: The BCL-2 Family and Apoptosis
The BCL-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[4] This family includes both pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-XL, MCL-1). In cancer cells, the overexpression of anti-apoptotic proteins like BCL-2 sequesters pro-apoptotic proteins, preventing the induction of apoptosis and promoting cell survival.[1][2] BH3 mimetics function by mimicking the BH3 domain of pro-apoptotic proteins, binding to and inhibiting the anti-apoptotic BCL-2 family members. This releases the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptotic cell death.[1][2]
This compound is a highly selective inhibitor of BCL-2, with a binding affinity (Ki) of 1.3 nM.[3] Its selectivity for BCL-2 over BCL-XL is approximately 70 to 400-fold, which is a key differentiator from earlier generation BH3 mimetics like navitoclax (ABT-263) and is expected to mitigate the dose-limiting thrombocytopenia associated with BCL-XL inhibition.[1][2]
Comparative In Vitro Efficacy
The anti-tumor activity of this compound has been evaluated in a panel of non-Hodgkin lymphoma cell lines and compared directly with the first-in-class selective BCL-2 inhibitor, venetoclax (ABT-199).
| Cell Line | Histology | This compound IC50 (μM) | ABT-199 (Venetoclax) IC50 (μM) |
| Diffuse Large B-Cell Lymphoma (DLBCL) | |||
| SU-DHL-4 | GCB-DLBCL | 0.02 | 0.01 |
| SU-DHL-6 | GCB-DLBCL | 0.03 | 0.02 |
| OCI-LY-1 | ABC-DLBCL | >10 | >10 |
| OCI-LY-10 | ABC-DLBCL | 0.1 | 0.05 |
| Mantle Cell Lymphoma (MCL) | |||
| Granta-519 | MCL | 0.04 | 0.01 |
| Jeko-1 | MCL | 0.07 | 0.02 |
| Burkitt Lymphoma (BL) | |||
| Raji | BL | >10 | >10 |
| Daudi | BL | >10 | >10 |
Table 1: Comparative in vitro cytotoxicity of this compound and ABT-199 in a panel of non-Hodgkin lymphoma cell lines after 72 hours of treatment. Data extracted from Casara et al., Oncotarget, 2018.
The data indicates that this compound demonstrates potent cytotoxic activity in BCL-2-dependent cell lines, with IC50 values in the low nanomolar range, comparable to venetoclax. Both agents show limited activity in cell lines that are not dependent on BCL-2 for survival.
Comparative In Vivo Efficacy
The in vivo anti-tumor efficacy of this compound was assessed in mouse xenograft models of hematological malignancies and compared with venetoclax.
| Model | Treatment | Dose and Schedule | Tumor Growth Inhibition (T/C%) |
| RS4;11 (ALL) Xenograft | This compound | 100 mg/kg, oral, daily for 7 days | -93.8 (complete regression) |
| Toledo (DLBCL) Xenograft | This compound | 200 mg/kg, oral, 5 days/week for 3 weeks | 13% |
| This compound | 300 mg/kg, oral, 5 days/week for 3 weeks | 2% | |
| ABT-199 (Venetoclax) | 200 mg/kg, oral, 5 days/week for 3 weeks | Similar to this compound |
Table 2: Comparative in vivo anti-tumor efficacy of this compound and ABT-199 in mouse xenograft models. Data extracted from Casara et al., Oncotarget, 2018.[1]
In the RS4;11 acute lymphoblastic leukemia model, daily oral administration of this compound led to complete tumor regression.[1] In the Toledo diffuse large B-cell lymphoma model, this compound demonstrated significant tumor growth inhibition, with efficacy comparable to that of venetoclax at the same dose.[1] Notably, this compound was well-tolerated in these studies, with no significant body weight loss observed.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of the key experimental protocols used to assess the anti-tumor efficacy of this compound and other BH3 mimetics.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the BH3 mimetic (e.g., this compound, venetoclax) or vehicle control.
-
Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions.
-
Lysis and Luminescence: The CellTiter-Glo® reagent, which contains a proprietary thermostable luciferase, is added to each well. This results in cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Signal Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The data is normalized to the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Apoptosis Assays
Annexin V and Propidium Iodide (PI) Staining:
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the BH3 mimetic for a specified time.
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and propidium iodide (PI), a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Caspase-3/7 Activation Assay:
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Lysis: Cells are treated with the BH3 mimetic, and cell lysates are prepared.
-
Substrate Addition: A luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, is added to the lysates.
-
Luminescence Measurement: The cleavage of the substrate by active caspases generates a luminescent signal that is proportional to the amount of caspase activity.
PARP Cleavage Western Blot:
Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspases, and its cleavage is a hallmark of apoptosis.
-
Protein Extraction and Quantification: Protein lysates are prepared from treated cells, and protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for cleaved PARP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Models
References
- 1. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
S55746: A Comparative Analysis of Cross-Reactivity with BCL-2 Family Members
For Researchers, Scientists, and Drug Development Professionals
S55746, also known as BCL201, is a potent and orally bioavailable small molecule inhibitor that has demonstrated high selectivity for the anti-apoptotic protein B-cell lymphoma 2 (BCL-2)[1][2][3][4][5]. This selectivity is a critical attribute, as off-target inhibition of other BCL-2 family members, such as BCL-xL, can lead to undesirable side effects like thrombocytopenia[6]. This guide provides a comprehensive comparison of the binding affinity of this compound across various BCL-2 family proteins, supported by experimental data and detailed methodologies.
Quantitative Comparison of Binding Affinities
The selectivity of this compound for BCL-2 has been quantified using various biophysical and biochemical assays. The following tables summarize the available data on the binding affinities of this compound and the well-characterized BCL-2 inhibitor ABT-199 (Venetoclax) for comparison.
Table 1: this compound Binding Affinity for BCL-2 Family Proteins
| BCL-2 Family Member | Binding Affinity (Ki) | Binding Affinity (Kd) | Inhibition at 30 µM (FP Assay) |
| BCL-2 | 1.3 nM[1][3][5][7] | 3.9 nM[5] | - |
| BCL-xL | 520 nM[5] | 186 nM[5] | - |
| MCL-1 | No significant binding[1][2][3] | - | 4.3%[1] |
| BFL-1 (A1) | No significant binding[1][2][3] | - | 4.5%[1] |
| BCL-w | Data not available | Data not available | - |
Table 2: ABT-199 (Venetoclax) Binding Affinity for BCL-2 Family Proteins (for comparison)
| BCL-2 Family Member | Binding Affinity (Ki) | Inhibition at 30 µM (FP Assay) |
| BCL-2 | 1.2 nM[1] | - |
| BCL-xL | 490 nM[1] | - |
| MCL-1 | No significant binding | 14.9%[1] |
| BFL-1 (A1) | No significant binding | 11.8%[1] |
Note: Ki (inhibitor constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates a stronger interaction. "No significant binding" indicates that the affinity is too low to be accurately measured or is not considered pharmacologically relevant.
The data clearly illustrates that this compound is a highly potent inhibitor of BCL-2, with a Ki in the low nanomolar range.[1][3][5][7] Its affinity for BCL-xL is significantly lower, with a selectivity of approximately 70 to 400-fold for BCL-2 over BCL-xL, depending on the assay used.[1][3][7] Furthermore, this compound shows negligible binding to MCL-1 and BFL-1.[1][2][3] This high selectivity for BCL-2 is a key differentiator and suggests a favorable safety profile, particularly concerning platelet viability, which is dependent on BCL-xL.[1]
Signaling Pathway of BCL-2 Inhibition
This compound functions as a BH3 mimetic, binding to the hydrophobic groove of BCL-2, thereby preventing it from sequestering pro-apoptotic proteins like BAX and BAK.[1] This releases BAX and BAK, which can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.
Experimental Protocols
The binding affinities and selectivity of this compound were determined using a variety of robust experimental techniques. Below are detailed methodologies for the key assays cited.
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from a BCL-2 family protein by an inhibitor.
Experimental Workflow:
Protocol:
-
Reagent Preparation: Recombinant BCL-2 family proteins (BCL-2, BCL-xL, MCL-1, BFL-1) and a fluorescently labeled BH3 peptide (e.g., Fluorescein-PUMA) are diluted to their final concentrations in an appropriate assay buffer (e.g., phosphate-buffered saline with 0.05% Tween-20).
-
Assay Plate Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Incubation: The BCL-2 family protein, the fluorescently labeled BH3 peptide, and the varying concentrations of this compound are added to the wells of a microplate. The plate is then incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: The IC50 value (the concentration of this compound that displaces 50% of the fluorescent peptide) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent ligand and its affinity for the protein.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of binding between a ligand and an analyte in real-time.
Protocol:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated, and one of the binding partners (the ligand, e.g., a BCL-2 family protein) is immobilized onto the chip surface.
-
Analyte Injection: A solution containing the other binding partner (the analyte, e.g., this compound) at various concentrations is flowed over the sensor chip surface.
-
Binding Measurement: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.
-
Affinity Calculation: The dissociation constant (Kd) is calculated as the ratio of koff to kon (Kd = koff/kon).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: The BCL-2 family protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both are in an identical, degassed buffer to minimize heats of dilution.
-
Titration: A series of small injections of this compound are made into the protein solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (Ka, the inverse of Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
References
- 1. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. BCL-201 (this compound) - Chemietek [chemietek.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and identification of a novel small molecule BCL-2 inhibitor that binds to the BH4 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
S55746: A Comparative Analysis of Efficacy in Primary Patient Samples Versus Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the BCL-2 inhibitor S55746, focusing on its performance in primary patient-derived cancer cells versus established cancer cell lines. The data presented herein is curated from peer-reviewed studies to offer an objective overview for researchers in oncology and drug development.
Executive Summary
This compound is a potent and selective BCL-2 inhibitor that induces apoptosis in cancer cells dependent on this anti-apoptotic protein.[1][2][3][4][5] This guide consolidates data on its efficacy, highlighting a notable trend: this compound often demonstrates greater potency in primary patient samples, particularly from Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), when compared to various hematological cancer cell lines.[1][6] This difference is partly attributed to the varied expression levels of other anti-apoptotic proteins, such as BCL-XL, which is often more highly expressed in cultured cell lines.[1]
Data Presentation: this compound Efficacy
The following tables summarize the in vitro efficacy of this compound as measured by half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values.
Table 1: Efficacy of this compound in Primary Patient Samples
| Sample Type | Number of Patients | Treatment Duration | Efficacy (EC50) Range |
| Chronic Lymphocytic Leukemia (CLL) | 7 | 4 hours | 4.4 - 47.2 nM |
| Mantle Cell Lymphoma (MCL) | 8 | 24 hours | 2.5 - 110 nM |
Data sourced from a study by Casara et al. (2018).[1][6]
Table 2: Efficacy of this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | Efficacy (IC50) |
| RS4;11 | Acute Lymphoblastic Leukemia | 72 hours | 71.6 nM |
| H146 | Small Cell Lung Cancer (BCL-XL dependent) | 72 hours | 1.7 µM |
| SU-DHL-4 | Diffuse Large B-Cell Lymphoma | 72 hours | < 1 µM |
| SU-DHL-6 | Diffuse Large B-Cell Lymphoma | 72 hours | < 1 µM |
| OCI-Ly3 | Diffuse Large B-Cell Lymphoma | 72 hours | < 1 µM |
| OCI-Ly10 | Diffuse Large B-Cell Lymphoma | 72 hours | < 1 µM |
| Toledo | Diffuse Large B-Cell Lymphoma | 72 hours | < 1 µM |
| U-2932 | Diffuse Large B-Cell Lymphoma | 72 hours | < 1 µM |
| Granta-519 | Mantle Cell Lymphoma | 72 hours | < 1 µM |
| Jeko-1 | Mantle Cell Lymphoma | 72 hours | < 1 µM |
| Daudi | Burkitt Lymphoma | 72 hours | > 10 µM |
| Raji | Burkitt Lymphoma | 72 hours | > 10 µM |
Data compiled from studies by Casara et al. (2018) and Selleck Chemicals.[1][2][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits BCL-2, leading to apoptosis.
Caption: Workflow for assessing this compound efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[3]
-
Cell Plating: Seed cells in opaque-walled 96-well plates at a density that ensures logarithmic growth during the 72-hour experiment.
-
Compound Addition: After 24 hours of incubation, add serially diluted this compound to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control and calculate IC50 values using a non-linear regression model.[8]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 4 hours for CLL primary samples).[1]
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add Annexin V-FITC and Propidium Iodide (PI) working solution.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.
-
Data Acquisition: Analyze the stained cells by flow cytometry as soon as possible.
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protein Analysis (Immunoblotting for Caspase and PARP Cleavage)
This technique detects the cleavage of key apoptotic proteins, such as caspase-3 and PARP, confirming the induction of apoptosis.[13][14][15]
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize to the loading control to determine the extent of protein cleavage.
Conclusion
The presented data underscores the potent anti-cancer activity of this compound, particularly in primary patient-derived hematological cancer cells. The observed differences in efficacy between primary samples and cell lines highlight the importance of utilizing patient-derived materials in preclinical assessments to better predict clinical outcomes. The provided experimental protocols offer a standardized framework for researchers to independently validate and expand upon these findings.
References
- 1. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. OUH - Protocols [ous-research.no]
- 8. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 9. scispace.com [scispace.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 14. youtube.com [youtube.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Venetoclax Resistance: A Comparative Analysis of S55746 and Other BCL-2 Family Inhibitors
For researchers, scientists, and drug development professionals navigating the challenge of acquired resistance to the BCL-2 inhibitor Venetoclax (ABT-199), a critical evaluation of alternative therapeutic strategies is paramount. This guide provides a comprehensive comparison of the novel BCL-2 selective inhibitor S55746 against other emerging alternatives, supported by experimental data, to inform the development of next-generation therapies for hematological malignancies.
Resistance to Venetoclax, a cornerstone in the treatment of various leukemias and lymphomas, is a growing clinical concern. The primary mechanisms of this resistance often involve the upregulation of other anti-apoptotic proteins, namely Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma-extra large (BCL-xL), or mutations in the downstream effector protein BAX. This guide dissects the efficacy of this compound in the context of these resistance mechanisms and compares its performance with that of selective MCL-1 and BCL-xL inhibitors.
Performance Comparison in Venetoclax-Resistant Models
This compound is a potent and selective BCL-2 inhibitor that, like Venetoclax, induces apoptosis by binding to the BH3 groove of BCL-2. However, its efficacy in overcoming Venetoclax resistance is highly dependent on the underlying molecular mechanism of that resistance.
| Drug Class | Target | Efficacy in MCL-1 Overexpressing Venetoclax-Resistant Models | Efficacy in BCL-xL Overexpressing Venetoclax-Resistant Models | Efficacy in BAX Mutant Venetoclax-Resistant Models |
| This compound | BCL-2 | Limited as monotherapy. Synergistic with MCL-1 inhibitors.[1] | Limited as monotherapy. | Ineffective. This compound-induced apoptosis is BAX-dependent. |
| MCL-1 Inhibitors (e.g., MIK665/S64315, VU661013) | MCL-1 | Effective. Venetoclax-resistant cells often develop a dependency on MCL-1.[2] | Limited as monotherapy. | Potentially effective, as it bypasses the BCL-2/BAX axis. |
| BCL-xL Inhibitors (e.g., A1155463) | BCL-xL | Limited as monotherapy. | Effective. Overcomes resistance driven by BCL-xL upregulation.[3][4] | Potentially effective, as it bypasses the BCL-2/BAX axis. |
Table 1. Comparative efficacy of this compound and alternative inhibitors in different Venetoclax-resistant models.
Quantitative Analysis of Inhibitor Potency
Direct head-to-head comparisons of this compound with MCL-1 or BCL-xL inhibitors in Venetoclax-resistant cell lines are emerging. The following table summarizes hypothetical IC50 data based on the known mechanisms of resistance and the selectivity of the compounds.
| Cell Line Model | Resistance Mechanism | This compound IC50 (nM) | MCL-1 Inhibitor IC50 (nM) | BCL-xL Inhibitor IC50 (nM) |
| Parental Sensitive AML Line | - | 10 - 100 | >1000 | >1000 |
| Venetoclax-Resistant (MCL-1 up) | MCL-1 Upregulation | >1000 | 10 - 100 | >1000 |
| Venetoclax-Resistant (BCL-xL up) | BCL-xL Upregulation | >1000 | >1000 | 10 - 100 |
| Venetoclax-Resistant (BAX mut) | BAX Mutation | >1000 | >1000 | >1000 |
Table 2. Illustrative IC50 values of this compound and other targeted inhibitors in hypothetical Venetoclax-sensitive and -resistant acute myeloid leukemia (AML) cell lines. These values are representative of expected outcomes based on preclinical findings.
Signaling Pathways and Experimental Workflows
To understand the interplay between these inhibitors and the apoptosis machinery, it is crucial to visualize the signaling pathways and experimental workflows.
Caption: BCL-2 family-mediated apoptosis and points of intervention.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
Generation of Venetoclax-Resistant Cell Lines
A common method for generating Venetoclax-resistant cell lines involves continuous, long-term exposure to gradually increasing concentrations of the drug.
-
Initial Culture: Culture parental hematological cancer cell lines (e.g., MV4-11, MOLM-13 for AML) in standard culture medium.
-
Drug Exposure: Treat the cells with an initial concentration of Venetoclax equivalent to the IC50 value of the parental line.
-
Dose Escalation: As the cells begin to proliferate, gradually increase the concentration of Venetoclax in the culture medium. This process can take several months.
-
Resistance Confirmation: Once cells are able to proliferate in high concentrations of Venetoclax (e.g., >1 µM), confirm resistance by performing a cell viability assay and comparing the IC50 value to the parental cell line. A significant fold-increase in IC50 indicates the development of resistance.[5]
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed parental and Venetoclax-resistant cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of this compound, an MCL-1 inhibitor, or a BCL-xL inhibitor to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control wells and calculate IC50 values using a non-linear regression model.[6]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Treatment: Treat parental and resistant cells with the desired concentrations of inhibitors for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Conclusion
The emergence of Venetoclax resistance necessitates a nuanced approach to therapy. While this compound is a potent BCL-2 inhibitor, its efficacy in Venetoclax-resistant settings is contingent on the specific resistance mechanism. In cases of MCL-1 or BCL-xL upregulation, selective inhibitors targeting these proteins, either as monotherapies or in combination with BCL-2 inhibitors, represent promising strategies. For resistance driven by BAX mutations, alternative therapeutic avenues that bypass the BCL-2 family-mediated apoptosis pathway may be required. The experimental protocols and comparative data presented in this guide provide a framework for the preclinical evaluation of novel therapeutic strategies to overcome Venetoclax resistance and improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockage of BCL-XL overcomes venetoclax resistance across BCL2+ lymphoid malignancies irrespective of BIM status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockage of BCL-XL overcomes venetoclax resistance across BCL2+ lymphoid malignancies irrespective of BIM status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Establishment and Mechanistic Study of Venetoclax-Resistant Cell Lines in Acute Myeloid Leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Apoptosis: A Comparative Guide to the Combination of S55746 and MCL-1 Inhibitors
For researchers, scientists, and professionals in drug development, the strategic combination of targeted therapies is paramount in overcoming cancer resistance. This guide provides a comprehensive comparison of the synergistic effects observed when combining the BCL-2 inhibitor, S55746, with inhibitors of the anti-apoptotic protein MCL-1. The data presented herein, supported by detailed experimental protocols, demonstrates a potentiation of anti-tumor activity, offering a promising avenue for the treatment of various hematological malignancies.
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with pro-survival members like BCL-2 and Myeloid Cell Leukemia-1 (MCL-1) often being overexpressed in cancer cells, contributing to their survival and resistance to therapy. This compound (also known as BCL201) is a highly selective and potent inhibitor of BCL-2.[1][2][3][4][5] However, resistance to BCL-2 inhibition can arise through the upregulation of other pro-survival proteins, most notably MCL-1. This has led to the rational combination of BCL-2 and MCL-1 inhibitors to induce synergistic cancer cell death.
Synergistic Efficacy in Preclinical Models
Preclinical studies have demonstrated significant synergy between this compound and MCL-1 inhibitors in various cancer models, particularly in hematological malignancies such as B-cell acute lymphoblastic leukemia (B-ALL). The combination has been shown to be more effective than either single agent in inducing apoptosis and inhibiting tumor growth.[6][7]
Quantitative Analysis of Synergism
A pivotal study by Pullarkat et al. investigated the combination of this compound with the MCL-1 inhibitor S63845 in B-ALL. Their findings indicated potent synergy in vitro, with Bliss synergy scores exceeding 1000 in Philadelphia chromosome-like (Ph-like) ALL.[6] Furthermore, in primary B-ALL patient samples, the simultaneous targeting of BCL-2 (with this compound or venetoclax) and MCL-1 proved highly effective, inducing potent killing in a significant portion of the samples.[6] In vivo studies using patient-derived xenograft (PDX) models of both Ph-positive and Ph-negative B-ALL showed that the combination of a BCL-2 inhibitor and an MCL-1 inhibitor could eradicate the leukemia.[6]
Another report from the American Association for Cancer Research (AACR) 2019 conference highlighted the strong synergistic antitumor activity of the MCL-1 inhibitor MIK665/S64315 in combination with this compound (BCL201). This combination led to complete and durable antitumor responses in multiple xenograft models.[7]
| Cell Line/Model | This compound (BCL-2 Inhibitor) | MCL-1 Inhibitor (e.g., S63845, MIK665/S64315) | Combination Effect | Reference |
| Ph-like ALL (in vitro) | - | - | Bliss Synergy Sums >1000 | [6] |
| Primary B-ALL Patient Samples (ex vivo) | Effective in a minority of samples alone | Effective in a minority of samples alone | Potent killing in 15 of 24 samples | [6] |
| B-ALL PDX models (in vivo) | - | - | Eradication of ALL | [6] |
| Various Hematologic Malignancy Xenograft Models (in vivo) | - | - | Complete and durable antitumor responses | [7] |
Signaling Pathway and Mechanism of Action
The synergistic effect of combining this compound with an MCL-1 inhibitor stems from the dual blockade of the key anti-apoptotic proteins that cancer cells rely on for survival.
Caption: Dual inhibition of BCL-2 and MCL-1 releases pro-apoptotic proteins, leading to apoptosis.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of the synergistic effects of this compound and MCL-1 inhibitors.
In Vitro Synergy Assessment
Objective: To determine the synergistic cytotoxic effect of combining this compound and an MCL-1 inhibitor on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., B-ALL cell lines) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a matrix of concentrations of this compound and the MCL-1 inhibitor, both as single agents and in combination.
-
Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay such as CellTiter-Glo® (Promega).
-
Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy. Alternatively, Bliss synergy analysis can be performed.
Ex Vivo Analysis on Primary Patient Samples
Objective: To evaluate the efficacy of the drug combination on primary cancer cells from patients.
Methodology:
-
Sample Isolation: Mononuclear cells are isolated from patient bone marrow or peripheral blood samples using Ficoll-Paque density gradient centrifugation.
-
Drug Treatment: Primary cells are cultured and treated with this compound and the MCL-1 inhibitor, alone and in combination, for a specified duration (e.g., 24-48 hours).
-
Apoptosis Assay: Apoptosis is measured by flow cytometry using Annexin V and propidium iodide (PI) staining.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified and compared between treatment groups.
In Vivo Xenograft Studies
Objective: To assess the anti-tumor efficacy of the combination therapy in a living organism.
Methodology:
-
Model Establishment: Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously injected with cancer cell lines or patient-derived primary cells to establish xenograft models.
-
Drug Administration: Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, MCL-1 inhibitor alone, and the combination of this compound and the MCL-1 inhibitor. Drugs are administered via the appropriate route (e.g., oral gavage for this compound).
-
Efficacy Assessment: Tumor volume is measured regularly. For systemic disease models, disease burden is monitored by bioluminescence imaging or flow cytometry analysis of peripheral blood/bone marrow.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study.
-
Data Analysis: Tumor growth inhibition and survival curves are analyzed to determine the efficacy of the combination treatment compared to single agents and control.
Caption: Workflow for evaluating the synergistic effects of this compound and MCL-1 inhibitors.
Conclusion
The combination of the selective BCL-2 inhibitor this compound with an MCL-1 inhibitor represents a highly promising therapeutic strategy for hematological malignancies. The robust synergistic effects observed in preclinical models, supported by a clear mechanistic rationale, provide a strong foundation for the clinical investigation of this combination. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and validate the potential of this dual-targeting approach in various cancer contexts. As with any potent combination therapy, careful consideration of potential toxicities, such as tumor lysis syndrome, will be crucial in its clinical development.[6]
References
- 1. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Both direct and indirect suppression of MCL1 synergizes with BCLXL inhibition in preclinical models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cotargeting BCL-2 and MCL-1 in high-risk B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound / Servier, Novartis, Ligand, HitGen [delta.larvol.com]
Safety Operating Guide
Proper Disposal of S55746: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, S55746 is classified as a non-hazardous substance, simplifying its disposal process. Adherence to standard laboratory safety protocols is paramount. This guide provides detailed procedures for the safe and compliant disposal of this compound, catering to researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of key data for this compound is presented below, offering a quick reference for handling and storage.
| Property | Value |
| Chemical Name | This compound (also known as BCL201) |
| CAS Number | 1448584-12-0 |
| Molecular Formula | C₄₃H₄₂N₄O₆ |
| Molecular Weight | 710.83 g/mol |
| Appearance | Solid powder |
| Hazard Classification | Not a hazardous substance or mixture[1] |
Experimental Protocols: Disposal Procedures
The following protocols are based on general guidelines for the disposal of non-hazardous chemical waste in a laboratory setting.
Disposal of Solid this compound Waste
Solid this compound waste, including expired compounds or contaminated consumables (e.g., weighing paper, gloves), should be managed as non-hazardous solid waste.
-
Segregation: Collect all solid this compound waste in a designated, clearly labeled container. The label should indicate "Non-Hazardous Waste: this compound".
-
Containment: The container must be a sturdy, leak-proof container.
-
Disposal: Once the container is full, it can typically be disposed of in the regular laboratory trash, unless institutional policy dictates otherwise. It is crucial to consult your institution's specific guidelines for non-hazardous waste disposal.
Disposal of this compound Solutions
Solutions containing this compound, such as those prepared in DMSO or other solvents for experimental use, require careful handling.
-
Solvent Consideration: The disposal method for a solution of this compound is dictated by the solvent used.
-
Aqueous Solutions: If this compound is dissolved in an aqueous, non-hazardous buffer, the solution can generally be disposed of down the drain with copious amounts of water. However, verify this with your institution's Environmental Health and Safety (EHS) department.
-
Organic Solvents (e.g., DMSO): Solutions of this compound in organic solvents must be collected as chemical waste. The waste container must be appropriately labeled with the full chemical names of all constituents, including "this compound" and the solvent (e.g., "Dimethyl Sulfoxide"). This waste will then be collected by your institution's hazardous waste management service.
-
Disposal of Empty this compound Containers
Properly emptied containers that held this compound can be disposed of as regular laboratory glass or plastic waste.
-
Emptying: Ensure the container is thoroughly empty.
-
Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). The first rinseate should be collected as chemical waste. Subsequent rinses can typically be disposed of down the drain.
-
Defacing: Before disposal, deface or remove the original label to prevent any confusion.
-
Disposal: Dispose of the clean, defaced container in the appropriate laboratory recycling or waste bin.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the proper disposal paths for different forms of this compound waste.
It is imperative for all laboratory personnel to be familiar with and adhere to their institution's specific waste disposal policies and to consult with their Environmental Health and Safety department for any clarifications.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
